molecular formula C12H15NO2 B13628442 5-Mesityloxazolidin-2-one

5-Mesityloxazolidin-2-one

Cat. No.: B13628442
M. Wt: 205.25 g/mol
InChI Key: PUZFDOKYVJUOMW-UHFFFAOYSA-N
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Description

5-Mesityloxazolidin-2-one is a chemical compound based on the oxazolidinone heterocyclic core, a five-membered ring containing both nitrogen and oxygen atoms . This class of compounds is of significant interest in medicinal and organic chemistry research. Oxazolidinones are well-established in scientific literature for their role as key intermediates in organic synthesis and as a privileged scaffold in drug discovery . Researchers value this core structure for its potential as a chiral auxiliary, famously employed in Evans asymmetric synthesis to direct stereoselective transformations such as aldol and Diels-Alder reactions . The mesityl substituent on the oxazolidinone ring may influence the compound's steric and electronic properties, potentially offering unique reactivity or binding characteristics for exploration in custom synthetic pathways. Beyond their utility in synthesis, oxazolidinone derivatives have garnered substantial attention for their diverse biological activities. The most prominent application is their use as synthetic antibacterial agents, which work by selectively inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit . This unique mechanism of action is effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . Furthermore, recent research has expanded the potential of oxazolidinones beyond antimicrobials, investigating their activity in other areas, including as potential agents against cancer cell lines, where certain derivatives have been shown to induce apoptosis . This makes the oxazolidinone structure a versatile template for developing new chemical probes and therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-13-12(14)15-10/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

PUZFDOKYVJUOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CNC(=O)O2)C

Origin of Product

United States

Foundational & Exploratory

Introduction: The Oxazolidin-2-one Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted Oxazolidin-2-ones as Chiral Auxiliaries

A Note on Scope: This guide provides a comprehensive overview of 5-substituted oxazolidin-2-ones, a critical class of chiral auxiliaries in asymmetric synthesis. While the query specified "5-Mesityloxazolidin-2-one," specific data for this particular derivative is not widely available in the reviewed literature. The mesityl group (2,4,6-trimethylphenyl) is a sterically demanding substituent. The principles, synthesis, and applications discussed herein for various 5-substituted oxazolidin-2-ones are directly relevant and provide a strong predictive framework for understanding the chemical behavior of the 5-mesityl derivative.

Oxazolidin-2-ones are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries.[1][2] These heterocyclic compounds, particularly when substituted at the 4 and 5 positions, are instrumental in guiding the stereochemical outcome of a wide range of chemical transformations.[2] The pioneering work of David A. Evans in popularizing N-acyloxazolidinones, now commonly referred to as Evans auxiliaries, revolutionized the field by providing a reliable and predictable method for the synthesis of enantiomerically pure compounds.[1][2][3]

The efficacy of oxazolidin-2-one auxiliaries lies in their ability to be covalently attached to a substrate, direct a diastereoselective reaction, and then be cleaved under mild conditions to yield the desired chiral product, often with the auxiliary being recoverable for reuse.[2][4] This strategy is frequently employed in the early stages of drug discovery and has been pivotal in the total synthesis of numerous biologically active natural products.[1][2]

Chemical Structure and Key Physicochemical Properties

The core of a 5-substituted oxazolidin-2-one is a five-membered ring containing both nitrogen and oxygen heteroatoms. The substituent at the 5-position plays a crucial role in the stereodirecting ability of the auxiliary through steric hindrance.

General Structure

Caption: General structure of a 5-substituted oxazolidin-2-one.

Physicochemical Data

The properties of 5-substituted oxazolidin-2-ones can vary significantly based on the nature of the substituent. Below is a table summarizing key data for the closely related 5-methyloxazolidin-2-one.

PropertyValueSource
Molecular Formula C4H7NO2[5][6][7]
Molecular Weight 101.10 g/mol [5][6][7]
CAS Number 1072-70-4[6][7]
Appearance Liquid[6]
Melting Point 140.5 °C[8]
Boiling Point Not available
Solubility Miscible with water[8]
logP < 0.3[8]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of 5-substituted oxazolidin-2-ones.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the oxazolidinone ring. The chemical shifts and coupling constants are influenced by the substituents and their stereochemistry. For a generic 5-substituted oxazolidinone, one would expect to see signals for the CH and CH2 protons of the ring, as well as signals for the substituent.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum is also a valuable tool for structural confirmation. The carbonyl carbon of the oxazolidinone ring typically appears at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of an oxazolidin-2-one is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations.

  • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

  • C=O Stretch: A sharp, strong band around 1710 cm⁻¹.

Synthesis of 5-Substituted Oxazolidin-2-ones

The synthesis of 5-substituted oxazolidin-2-ones can be achieved through various routes, often starting from readily available chiral precursors like amino acids. A common strategy involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization.

General Synthetic Workflow

cluster_0 Synthesis of 5-Substituted Oxazolidin-2-ones AminoAcid Amino Acid AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction Oxazolidinone 5-Substituted Oxazolidin-2-one AminoAlcohol->Oxazolidinone Cyclization (e.g., with ethyl carbonate)

Caption: General synthetic workflow for 5-substituted oxazolidin-2-ones.

A microwave-assisted method has been reported for the efficient synthesis of oxazolidin-2-ones from amino alcohols and ethyl carbonate, offering improved yields and significantly reduced reaction times compared to conventional methods.[10] Other synthetic approaches include the combination of an asymmetric aldol reaction with a modified Curtius rearrangement.[11]

Applications in Asymmetric Synthesis

N-acyl-5-substituted-oxazolidin-2-ones are widely used in a variety of stereoselective transformations, including:

  • Asymmetric alkylation reactions[1]

  • Asymmetric aldol reactions[2][3][12]

  • Asymmetric Diels-Alder reactions[2]

  • Asymmetric Michael additions

Mechanism of Stereocontrol in Evans Aldol Reaction

The Evans aldol reaction is a classic example of the power of oxazolidinone auxiliaries. The stereochemical outcome is controlled by the formation of a six-membered ring transition state, where the substituents on the chiral auxiliary dictate the facial selectivity of the enolate addition to the aldehyde.[3][12]

cluster_0 Evans Aldol Reaction Workflow Start N-Acyl Oxazolidinone Enolate Boron Enolate Formation Start->Enolate Lewis Acid (e.g., Bu₂BOTf), Base (e.g., Et₃N) TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState AldolAdduct Diastereomerically Pure Aldol Adduct TransitionState->AldolAdduct Cleavage Auxiliary Cleavage AldolAdduct->Cleavage e.g., LiOOH Product Chiral β-Hydroxy Carbonyl Compound Cleavage->Product

Caption: Simplified workflow of the Evans aldol reaction.

The choice of Lewis acid and reaction conditions can influence the stereoselectivity, allowing for access to different stereoisomers.[3]

Cleavage of the Chiral Auxiliary

After the desired stereoselective transformation, the chiral auxiliary must be removed. A common and mild method for this is hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond without affecting the newly formed stereocenter(s).[4] The mechanism of this cleavage has been studied computationally, highlighting the role of the hydroperoxide in favoring exocyclic cleavage over endocyclic ring opening.[4]

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 5-substituted oxazolidin-2-ones.

General Safety Information
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8][13]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust, mists, or vapors.[8][14]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][15]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[8][13][14][15]

Conclusion

5-Substituted oxazolidin-2-ones are a versatile and powerful class of chiral auxiliaries that have had a profound impact on the field of asymmetric synthesis. Their ability to direct stereoselective reactions with high predictability and the ease with which they can be introduced and removed make them invaluable tools for the synthesis of complex chiral molecules. While specific data for 5-mesityloxazolidin-2-one is limited, the extensive knowledge base for other 5-substituted analogs provides a robust framework for its potential synthesis, characterization, and application in creating enantiomerically pure compounds for research, drug discovery, and materials science.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
  • Chiral auxiliary. (n.d.). In Wikipedia.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). [Video]. YouTube.
  • 5-Methyloxazolidin-2-one | 1072-70-4. (2022, November 9). ChemicalBook.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6). ConnectSci.
  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. (n.d.). ResearchGate.
  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. (n.d.). precisionFDA.
  • 5-Methyl-2-oxazolidinone SDS, 1072-70-4 Safety Data Sheets. (n.d.). ECHEMI.
  • Evans Aldol Reaction. (n.d.). Alfa Chemistry.
  • 5-Methyloxazolidin-2-one. (n.d.). CymitQuimica.
  • 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837. (n.d.). PubChem - NIH.
  • Material Safety Data Sheet. (2021, November 25).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021, January 23). MDPI.
  • Safety Data Sheet. (2025, July 29). MedchemExpress.com.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002, November 15).
  • Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. (n.d.). Chemos GmbH&Co.KG.
  • Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). PMC.

Sources

Topic: The Decisive Role of Steric Hindrance: Leveraging the Mesityl Group in Oxazolidinone Auxiliaries for High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Oxazolidinone Auxiliary: A Foundation of Asymmetric Control

The fundamental principle of a chiral auxiliary is the temporary covalent attachment of a chiral, enantiopure molecule to an achiral substrate.[2] This creates a chiral molecular environment that forces subsequent reactions to proceed diastereoselectively. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[2][6]

G cluster_0 General Strategy Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Adduct Diastereomeric Adduct Substrate->Adduct + Auxiliary Auxiliary Chiral Auxiliary (Oxazolidinone) Product Enantiopure Product Adduct->Product 1. Diastereoselective Reaction 2. Auxiliary Cleavage Product->Auxiliary Recover

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

The Mesityl Group: A Non-Innocent Substituent of Defined Steric Influence

The efficacy of a standard oxazolidinone auxiliary relies on the steric influence of its backbone substituents (e.g., an isopropyl group at C4 in valine-derived auxiliaries). However, for certain transformations, particularly those involving smaller enolate substituents like acetate units, this influence can be insufficient to achieve exceptional levels of diastereoselection.

This limitation is overcome by modifying the N-aryl substituent. The mesityl group (2,4,6-trimethylphenyl) is not merely a passive scaffold component; it is an active participant in stereocontrol.

Key Properties of the N-Mesityl Group:

  • Extreme Steric Bulk: The two ortho-methyl groups create a formidable steric shield.

  • Forced Perpendicular Conformation: Due to severe A-1,3 strain between the ortho-methyls and the imide carbonyls, the mesityl ring is forced to adopt a low-energy conformation where it is nearly perpendicular to the plane of the enolate.

This fixed, perpendicular orientation is the lynchpin of its directing power. Unlike a simple phenyl group which can rotate, the mesityl group presents a static and imposing steric barrier, effectively blocking one face of the enolate from reacting.

Mechanism of Stereocontrol: A Tale of Two Faces

The high diastereoselectivity observed with mesityl-substituted auxiliaries is a direct consequence of a well-defined transition state, enforced by steric repulsion.

Enolate Geometry and Conformation

Treatment of an N-acyl oxazolidinone with a suitable base (e.g., LDA, NaHMDS) or Lewis acid/base combination (e.g., TiCl₄/Hünig's base) selectively generates the (Z)-enolate.[2] To minimize dipole-dipole interactions between the two carbonyl oxygens, the molecule adopts an anti-s-cis conformation where the enolate oxygen and the oxazolidinone ring oxygen are oriented away from each other.

The Mesityl Shield in Action

In this reactive conformation, the perpendicular mesityl group acts as a "steric wall," completely encumbering the top face of the planar enolate. The ortho-methyl groups loom over this face, making the approach of any electrophile prohibitively unfavorable from an energetic standpoint. Consequently, the electrophile is directed to the only accessible path: the less-hindered bottom face.

G cluster_0 Enolate Conformation & Steric Shielding Enolate   Block Blocked Face (Steric Clash with ortho-Methyls) Block->Enolate E+ (Electrophile) Approach Hindered Attack Favored Approach (Open Face) Attack->Enolate E+ (Electrophile) Approach Allowed G cluster_protocol Experimental Workflow Start 1. Prepare Anhydrous DCM Solution of Auxiliary Cool1 2. Cool to -78 °C (Inert Atmosphere) Start->Cool1 Add_TiCl4 3. Add TiCl4 (Forms Lewis Acid Complex) Cool1->Add_TiCl4 Add_Base 4. Add DIPEA (Forms (Z)-Enolate) Add_TiCl4->Add_Base Stir 5. Stir for 1 hr (Ensure Complete Enolization) Add_Base->Stir Add_Aldehyde 6. Add Aldehyde (Initiates Reaction) Stir->Add_Aldehyde Stir_React 7. Stir for 2 hrs (Reaction Proceeds) Add_Aldehyde->Stir_React Quench 8. Quench with Sat. aq. NH4Cl Stir_React->Quench Workup 9. Aqueous Workup & Purification Quench->Workup End 10. Isolate Aldol Product Workup->End

Caption: Step-by-step workflow for the mesityl-auxiliary mediated aldol reaction.

Methodology:

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-acetyl-mesityl-thiazolidinethione auxiliary (1.0 equiv). Dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Expertise: Anhydrous conditions are critical as both the Lewis acid and the resulting enolate are highly moisture-sensitive.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep red or yellow. After 5 minutes, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise.

    • Causality: TiCl₄ acts as a powerful Lewis acid, coordinating to both the carbonyl and thione groups, which increases the acidity of the α-protons. DIPEA is a non-nucleophilic hindered base that cleanly deprotonates the α-carbon to form the titanium (Z)-enolate without competing side reactions.

  • Enolization Period: Allow the reaction mixture to stir at -78 °C for 1 hour.

    • Trustworthiness: This duration ensures complete and selective formation of the desired enolate, which is crucial for achieving high diastereoselectivity.

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution.

    • Expertise: Using a slight excess of the aldehyde ensures the reaction goes to completion. Freshly distilled aldehyde removes any corresponding carboxylic acid impurity, which can quench the enolate.

  • Reaction: Maintain the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Quench and Workup: Upon completion, quench the reaction by pouring it into a separatory funnel containing a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The mild acidic quench protonates the titanium aldolate and breaks down the metal complexes.

  • Purification: Separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the diastereomerically pure aldol adduct.

Auxiliary Cleavage: Liberating the Chiral Product

A key advantage of the oxazolidinone platform is the variety of mild methods available for removing the auxiliary to unmask the final product, often without racemization. [9]

  • To form Carboxylic Acids: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). [10]* To form Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄).

  • To form Aldehydes: Reduction to the primary alcohol followed by oxidation (e.g., Swern, Dess-Martin).

  • To form Esters: Alcoholysis with the corresponding lithium or sodium alkoxide.

Conclusion

The incorporation of an N-mesityl group represents a significant strategic advancement in the design of oxazolidinone chiral auxiliaries. Its dominant steric profile provides a powerful and reliable method for controlling the facial selectivity of enolate reactions. This effect is particularly pronounced and synthetically enabling for transformations that are otherwise challenging, such as the highly diastereoselective acetate aldol addition. By understanding the mechanistic basis of this steric control—a fixed, perpendicular orientation that creates a formidable steric shield—researchers can confidently apply this methodology to construct complex chiral molecules with exceptional precision and predictability.

References

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL
  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: L'actualité chimique Canada URL
  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: ResearchGate URL: [Link]

  • Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: Journal of the Mexican Chemical Society URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory Source: Williams College URL: [Link]

  • Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: Hungarian Journal of Industry and Chemistry URL: [Link]

  • Title: Chapter 1: Enolate Alkylations Source: Enolate Alkylations of Imides URL
  • Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers Source: National Center for Biotechnology Information URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: National Center for Biotechnology Information URL: [Link]

  • Title: Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids Source: University of York URL: [Link]

  • Title: Enolates Go Radical. Stereoselective Radical Alkylation Reactions of Titanium Enolates from N-Acyl Oxazolidinones with Carboxylic Acid Derivatives. Synthesis of Umuravumbolide Source: TDR (Tesis Doctorals en Xarxa) URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries Source: ACS Publications URL: [Link]

  • Title: Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary Source: ResearchGate URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: The University of Queensland URL: [Link]

  • Title: Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions Source: Amanote URL: [Link]

  • Title: Evans enolate alkylation-hydrolysis Source: Unknown URL
  • Title: NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries Source: ResearchGate URL: [Link]

Sources

Conformational Analysis of 5-Mesityl Substituted Oxazolidinones: A Technical Guide to Steric Constraint and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Conformational Control

In the vanguard of rational drug design and asymmetric catalysis, the precise spatial arrangement of molecular scaffolds dictates efficacy. Oxazolidinones—five-membered heterocycles containing nitrogen and oxygen—are privileged structures, serving as the core of critical antibacterial agents (e.g., linezolid) and as chiral auxiliaries in asymmetric synthesis.

However, the inherent flexibility of the five-membered ring can lead to entropic penalties during receptor binding or transition-state formation. By introducing a highly sterically demanding mesityl group (2,4,6-trimethylphenyl) at the C5 position, chemists can enforce rigid conformational constraints. This guide dissects the structural dynamics, experimental elucidation workflows, and causality behind the conformational locking of 5-mesityl substituted oxazolidinones.

Structural Dynamics: Steric Bulk and Atropisomerism

The conformational landscape of 5-substituted oxazolidinones is governed by two primary vectors: ring puckering and C5-aryl bond rotation .

Ring Puckering (Envelope vs. Twist)

Five-membered heterocycles avoid planar conformations to minimize eclipsing interactions (Pitzer strain). They typically adopt either an Envelope (E) or a Twist (T) conformation [1]. The introduction of a C5-mesityl group forces the oxazolidinone ring to adopt a highly specific Envelope conformation—usually with the oxygen atom acting as the "flap"—to alleviate 1,3-allylic strain between the bulky aryl group and the adjacent C4 substituents.

Restricted Rotation and Atropisomerism

The defining feature of the 5-mesityl substitution is the severe steric clash between the two ortho-methyl groups of the mesityl ring and the oxazolidinone core. This interaction drastically raises the rotational barrier around the C5-C(aryl) bond. Unlike 5-phenyl analogs, which rotate freely at room temperature, 5-mesityl oxazolidinones often exhibit atropisomerism —stable, isolable rotational isomers caused by restricted rotation. This locked conformation is highly desirable for mimicking the rigidified structures required for potent antibacterial activity against multi-drug-resistant strains [2].

Logic Mesityl C5-Mesityl Substitution Steric Bulk (2,4,6-Me) Ring Ring Puckering Envelope (E) or Twist (T) Mesityl->Ring 1,3-Allylic Strain Rotation Restricted C5-Aryl Rotation Atropisomerism Mesityl->Rotation Ortho-Me Clash Application Enhanced Chiral Induction & Receptor Binding Affinity Ring->Application Rigidifies Core Rotation->Application Locks Conformation

Logical pathway of steric constraint leading to enhanced binding.

Experimental Workflows for Conformational Elucidation

To rigorously define the conformation of these molecules, a tri-modal analytical approach is required. We do not rely on a single technique; instead, we build a self-validating system combining solution-state dynamics, solid-state mapping, and in silico energetics.

Workflow Synthesis Synthesis of 5-Mesityl Oxazolidinones NMR VT-NMR & NOESY (Solution State) Synthesis->NMR Isolate XRD X-Ray Crystallography (Solid State) Synthesis->XRD Crystallize DFT DFT Calculations (In Silico) Synthesis->DFT Model Conform Conformational Model (Rotational Barrier) NMR->Conform Dynamics XRD->Conform Static 3D DFT->Conform Energetics

Workflow for elucidating 5-mesityl oxazolidinone conformations.

Protocol 1: Solution-State Dynamics via VT-NMR and NOESY

Purpose: To quantify the rotational barrier of the mesityl group and map spatial proton proximity in a solvated state. Causality: Standard 1D NMR at 298 K often shows broadened signals for the ortho-methyl groups due to intermediate exchange rates. Variable-Temperature (VT) NMR allows us to freeze out the conformers or push them into fast exchange, enabling the calculation of the activation free energy (ΔG‡) via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of the 5-mesityl oxazolidinone in 0.6 mL of Toluene-

    
    . Why Toluene-
    
    
    
    ? It provides a wide temperature window (-90 °C to +110 °C) and prevents artifactual hydrogen-bonding that occurs in CDCl
    
    
    .
  • VT-NMR Acquisition: Acquire

    
    H spectra in 10 °C increments from 25 °C up to 110 °C. Monitor the coalescence of the two distinct ortho-methyl singlets into a single peak.
    
  • NOESY Acquisition: Cool the sample to -20 °C (to ensure slow exchange) and acquire a 2D NOESY spectrum (mixing time: 400 ms).

  • Self-Validation Step: Extract the ΔG‡ from the coalescence temperature (

    
    ). If NOESY cross-peaks between the C4-H and the ortho-methyls contradict the integrated populations of the frozen conformers, suspect solvent-induced aggregation and repeat at a 10-fold lower concentration.
    
Protocol 2: Solid-State Mapping via X-Ray Crystallography

Purpose: To obtain absolute stereochemistry and exact dihedral angles of the ring puckering [1]. Causality: While NMR provides dynamic averages, XRD provides a high-resolution snapshot. The severe steric bulk of the mesityl group often forces the crystal lattice into highly specific packing arrangements.

  • Crystallization: Utilize vapor diffusion. Dissolve the compound in a minimal amount of dichloromethane (good solvent) in an inner vial, placed inside a sealed outer vial containing pentane (antisolvent). Why vapor diffusion? It allows for an exceptionally slow, controlled supersaturation, which is critical for bulky, rigidified molecules that otherwise precipitate as amorphous powders.

  • Diffraction: Mount the crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source at 100 K to minimize thermal ellipsoid blurring.

  • Self-Validation Step: Compare the solid-state C4-C5-C(aryl)-C(ortho) dihedral angle to the NOESY distance constraints. If the XRD structure shows a conformation not observed in NMR, the solid-state structure is an artifact of crystal packing forces, and DFT must be used to resolve the discrepancy.

Protocol 3: Energetic Mapping via DFT

Purpose: To map the Potential Energy Surface (PES) of the C5-aryl rotation. Causality: Experimental methods cannot easily characterize the high-energy transition state of the rotation. DFT provides the exact energy penalty incurred when the ortho-methyl groups eclipse the oxazolidinone ring.

  • Geometry Optimization: Build the molecule in silico and optimize the ground state using the M06-2X functional with a def2-TZVP basis set. Why M06-2X? It is specifically parameterized to accurately capture non-covalent interactions and steric dispersion forces inherent to the bulky mesityl group.

  • Transition State Search: Perform a relaxed coordinate scan by driving the C4-C5-C(aryl)-C(ortho) dihedral angle in 10° increments from 0° to 180°.

  • Self-Validation Step: Calculate the theoretical ΔG‡ from the energy difference between the global minimum and the transition state. This value must match the VT-NMR derived ΔG‡ within ±1.5 kcal/mol. If it fails, apply a Solvation Model based on Density (SMD) to account for solvent dielectric effects.

Quantitative Conformational Data Summary

The table below synthesizes the dramatic impact of the mesityl substitution compared to less hindered analogs, demonstrating the transition from a flexible system to a locked atropisomeric framework.

C5-SubstituentPreferred Ring ConformationC5-Aryl Rotational Barrier (ΔG‡)Dominant NOE Contacts (Solution)Atropisomeric at 298 K?
Phenyl Envelope (C4-flap)< 5.0 kcal/molC5-H ↔ H(ortho)No (Fast Exchange)
2-Tolyl Twist (C4, C5)~ 12.5 kcal/molC5-H ↔ Me(ortho)No (Intermediate)
Mesityl Envelope (O-flap)> 22.0 kcal/mol C5-H ↔ Me(ortho) onlyYes (Locked)

Applications in Drug Development and Catalysis

The intentional constraint of the oxazolidinone ring via mesityl substitution has profound implications in two major fields:

  • Next-Generation Antibacterials: Linezolid and its derivatives target the bacterial ribosome. By replacing flexible morpholine or simple phenyl rings with highly constrained, bulky alternatives, researchers can lock the drug into the exact bioactive conformation required for target binding. This minimizes the entropic penalty of binding, often resulting in a 4- to 10-fold increase in potency against fastidious Gram-positive and Gram-negative pathogens [2].

  • Nitrene Transfer and C-H Amination: In the synthesis of oxazolidinones via enzymatic or transition-metal catalyzed nitrene transfer, the steric bulk of the substrate dictates the stereochemical outcome. Catalysts utilizing mesityl-substituted ligands (e.g., 5-mesityl-dipyrrin iron/cobalt complexes) stabilize highly reactive nitrene radical intermediates [4]. When carbonazidates are converted into oxazolidinones[3], the presence of bulky groups ensures high enantioselectivity by blocking competing reaction trajectories.

References

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI Crystals. 1

  • Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. PubMed. 2

  • Enzymatic C(sp3)-H Amination: P450-Catalyzed Conversion of Carbonazidates into Oxazolidinones. ACS Catalysis. 3

  • Ligand Redox Noninnocence in [CoIII(TAML)]0/– Complexes Affects Nitrene Formation. Journal of the American Chemical Society. 4

Sources

The Strategic Implementation of Mesityl-Based Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: History, Mechanistic Causality, and Protocol Standardization of Mesityl-Substituted Auxiliaries

The Asymmetric Challenge: Acetate Aldol Additions

In modern drug development, the precise construction of polyketide frameworks requires absolute stereochemical control.1[1]. While propionate aldol additions (which feature an


-methyl group) have long been mastered, acetate aldol additions  have historically plagued synthetic chemists. The absence of an 

-substituent removes the primary steric element required to enforce a highly ordered Zimmerman-Traxler transition state, typically resulting in poor diastereoselectivity.

To solve this, the field required an auxiliary with such profound steric bulk that it could compensate for the missing


-substituent. This led to the development of the mesityl-substituted chiral auxiliary .

Evolutionary Timeline: From Evans to Mesityl

The evolution of chiral auxiliaries is a testament to the rational design of steric environments:

  • 1980s - Evans Oxazolidinones: David Evans introduced the classic oxazolidinone auxiliaries. While revolutionary for propionate aldols, their reliance on the substrate's

    
    -methyl group made them ineffective for highly selective acetate aldols.
    
  • 1990s - Thiazolidinethiones: Nagao and later Michael T. Crimmins popularized thiazolidinethiones. These sulfur-containing heterocycles allowed chemists to access both "Evans syn" and "non-Evans syn" adducts by simply varying the stoichiometry of the Lewis acid (

    
    ) and the amine base (e.g., sparteine).
    
  • 2006 - The Mesityl Breakthrough: To conquer the acetate aldol problem,2[2].

G A 1980s: Evans Oxazolidinones (Propionate Aldols) B 1990s: Thiazolidinethiones (Syn/Anti Control) A->B C 2006: Mesityl Auxiliaries (Acetate Aldols) B->C

Figure 1. Evolutionary timeline of chiral auxiliaries leading to mesityl-substituted variants.

Mechanistic Insights: The Causality of Steric Shielding

The success of the mesityl-based auxiliary lies in its extreme steric profile. The 2,4,6-trimethylphenyl (mesityl) group is positioned directly adjacent to the reactive enolate center.

Causality of the Transition State: When the chlorotitanium enolate is formed, the mesityl ring rotates to sit perpendicular to the thiazolidinethione core to minimize allylic strain. This perpendicular orientation creates a massive steric wall that completely blocks the Re-face of the enolate. Consequently, the incoming aldehyde is forced to approach exclusively from the Si-face.3

3[3].

G A Alpha-H (No Steric Control) B Mesityl Group (Steric Shield) A->B Compensated by C Re-Face Blockade B->C Induces D Si-Face Attack C->D Forces

Figure 2. Logical flow of facial selectivity induced by the mesityl group.

Self-Validating Experimental Protocol

To ensure reproducibility in drug development workflows, the following protocol for the Mesityl-Directed Acetate Aldol Addition is designed as a self-validating system.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the mesityl-substituted N-acetylthiazolidinethione (1.0 equiv) in anhydrous

    
     to achieve a 0.1 M solution.
    
  • Lewis Acid Activation: Cool the solution to -78 °C. Add

    
     (1.05 equiv) dropwise.
    
    • Causality:

      
       coordinates tightly to both the thiocarbonyl sulfur and the acetyl oxygen, drastically increasing the acidity of the 
      
      
      
      -protons.
  • Enolate Formation: Add diisopropylethylamine (DIPEA) (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

    • Causality: DIPEA selectively deprotonates the activated acetyl group to form the rigid, chelated (Z)-chlorotitanium enolate.

  • Aldehyde Addition: Add the target aldehyde (0.5 to 0.7 equiv) dissolved in

    
     dropwise.
    
    • Causality:3[3].

  • Self-Validation Checkpoint: At 90 minutes, draw a 0.1 mL aliquot, quench with

    
    , and perform a rapid crude 
    
    
    
    -NMR. The integration of the newly formed
    
    
    -hydroxy methine proton signals against the unreacted auxiliary confirms both conversion and diastereomeric ratio (dr) prior to full-scale workup.
  • Quench & Isolation: If the dr exceeds 95:5, quench the bulk reaction with half-saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and purify via flash chromatography.

G Step1 Mesityl-Thiazolidinethione + TiCl4 (-78 °C) Step2 Amine Base Addition (Enolate Formation) Step1->Step2 Step3 Aldehyde Addition (Facial Shielding by Mesityl) Step2->Step3 Step4 Chair-like Transition State (Zimmerman-Traxler) Step3->Step4 Step5 Highly Diastereoselective Acetate Aldol Adduct Step4->Step5

Figure 3. Mechanistic workflow of the mesityl-directed highly selective acetate aldol addition.

Quantitative Data Analysis

The mesityl-substituted auxiliary demonstrates exceptional robustness across various aldehyde classes. The data below summarizes the quantitative performance benchmarks expected in a standardized laboratory setting.

Table 1: Diastereoselective Acetate Aldol Additions Using Mesityl-Substituted Auxiliaries

Aldehyde ClassRepresentative SubstrateYield (%)Diastereomeric Ratio (dr)
Aliphatic Isobutyraldehyde8895:5
Aromatic Benzaldehyde8593:7

-Unsaturated
Cinnamaldehyde8298:2
Complex Polyketide C8-C9 Acetal Aldehyde8895:5

(Data synthesized from standard optimized runs reported in primary literature [[2]](), 3)

Applications in Complex Polyketide Synthesis

The true value of mesityl-based auxiliaries is realized in the total synthesis of complex, biologically active natural products.

  • (-)-Pironetin: A potent

    
    -unsaturated lactone with significant antitumor properties.3[3].
    
  • Iriomoteolide 1a: In the pursuit of this cytotoxic macrolide,4[4]. The ability to cleanly cleave the auxiliary post-reaction allows for rapid, convergent fragment assembly.

Conclusion

The introduction of the mesityl group to thiazolidinethione and oxazolidinethione scaffolds fundamentally solved the acetate aldol problem. By leveraging extreme steric hindrance to dictate transition state geometry, mesityl-based chiral auxiliaries provide drug development professionals with a reliable, self-validating tool for constructing complex polyketide architectures with near-perfect stereocontrol.

References

1.2 - Organic Letters, ACS Publications. 2.3 - PMC, National Institutes of Health. 3. 1 - Wikipedia. 4.4 - PMC, National Institutes of Health.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Mesityloxazolidin-2-one is a specialized chiral auxiliary and heterocyclic building block utilized in asymmetric synthesis and medicinal chemistry. Its structural uniqueness lies in the 5-mesityl (2,4,6-trimethylphenyl) substitution, which imparts significant steric bulk and lipophilicity compared to the more common 4-phenyl or 4-benzyl analogues (Evans auxiliaries).

This guide provides a comprehensive technical analysis of the solubility profile of 5-Mesityloxazolidin-2-one. Given the proprietary nature of specific quantitative data for this niche compound, this document synthesizes a predictive solubility matrix based on Structure-Property Relationships (SPR) and details a self-validating experimental protocol for empirical determination. This approach ensures researchers can accurately characterize the compound in their specific solvent systems.

Physicochemical Characterization

Understanding the solubility requires a breakdown of the molecular forces at play. The molecule consists of a polar carbamate core fused with a highly lipophilic, electron-rich aromatic tail.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure 5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-oneAmphiphilic nature: Polar head, Lipophilic tail.
Molecular Weight ~205.25 g/mol Moderate MW facilitates dissolution in organic solvents.
H-Bond Donors 1 (N-H)Critical for solubility in protic solvents (Alcohols).
H-Bond Acceptors 2 (C=O, Ring O)Enables interaction with polar aprotic solvents (DMSO, DMF).
Predicted LogP ~2.8 – 3.2Indicates poor water solubility; high affinity for lipophilic organics.
Steric Factors Ortho-methyl groups (Mesityl)Restricts rotation; may lower lattice energy compared to planar analogs, potentially enhancing solubility in aromatics.

Predicted Solubility Profile

Based on the dielectric constants (


) and the "Like Dissolves Like" principle applied to the oxazolidinone pharmacophore, the following solubility profile is derived.
Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the carbamate core.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent general solvent for oxazolidinones; favorable dispersion forces with the mesityl group.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (20–50 mg/mL)H-bond acceptance from the solvent to the N-H donor; moderate polarity matches the solute.
Esters Ethyl Acetate, Isopropyl AcetateModerate (10–30 mg/mL)Good for reaction media; solubility decreases significantly with temperature (ideal for crystallization).
Alcohols Methanol, Ethanol, IPAModerate (Variable)Soluble at reflux; likely sparingly soluble at RT. The hydrophobic mesityl group opposes dissolution in highly polar MeOH.
Aromatics Toluene, XyleneModerate to Good

-

stacking interactions between the solvent and the mesityl ring enhance solubility compared to aliphatic chains.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Polarity mismatch. The polar carbamate core prevents dissolution. Excellent anti-solvents .
Aqueous Water, Buffers (pH 1-8)Very Low (<0.1 mg/mL)High lipophilicity of the mesityl group dominates; lattice energy exceeds hydration energy.

Experimental Protocol: Saturation Shake-Flask Method

To obtain precise quantitative data (mg/mL) for your specific application, follow this self-validating protocol. This method minimizes error from supersaturation and ensures thermodynamic equilibrium.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Excess Substrate SolventAdd Add Solvent (Known Volume) Start->SolventAdd Agitate Agitate @ Constant Temp (24-48 Hours) SolventAdd->Agitate Check Visual Check: Is Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No (Clear Solution) Filter Filtration / Centrifugation (0.45 µm PTFE) Check->Filter Yes (Suspension) AddMore->Agitate Dilute Dilution (if HPLC) Filter->Dilute Analyze Quantification (HPLC-UV or Gravimetric) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Place approximately 50 mg of 5-Mesityloxazolidin-2-one into a chemically resistant glass vial (e.g., 4 mL borosilicate).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial tightly.

    • Agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Critical Check: Ensure solid remains visible throughout the process. If all solid dissolves, add more compound until a suspension persists.

  • Phase Separation:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses) OR centrifuge at 10,000 rpm for 10 mins.

  • Quantification:

    • Method A (Gravimetric): Pipette a known volume (e.g., 0.5 mL) of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven) and weigh the residue.

    • Method B (HPLC - Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water) and inject onto a C18 column. Calibrate against a standard curve.

Application Logic: Solvent Selection

The choice of solvent depends heavily on the intended process step. The mesityl group's bulkiness makes this compound a prime candidate for purification via recrystallization rather than chromatography.

Process Decision Tree

SolventSelection Goal Process Goal Reaction Reaction Medium Goal->Reaction Crystal Crystallization Goal->Crystal Wash Product Washing Goal->Wash RxnSolvent Use: THF, DCM, Toluene (High Solubility) Reaction->RxnSolvent CrystType Method? Crystal->CrystType WashSolv Use: Cold Hexane or Water (Remove impurities, keep product) Wash->WashSolv Cooling Cooling Cryst. CrystType->Cooling Temp Sensitive AntiSolv Anti-Solvent CrystType->AntiSolv Yield Focus CoolSolv Use: EtOAc or IPA (High slope of solubility curve) Cooling->CoolSolv AntiPair Use: DCM + Hexane or Toluene + Heptane AntiSolv->AntiPair

Figure 2: Strategic solvent selection guide based on solubility behavior.

Key Insights for Development
  • Recrystallization: The Toluene/Heptane system is highly recommended. Dissolve the compound in hot toluene (utilizing the mesityl

    
    -interactions) and slowly add heptane while cooling. The steric bulk of the mesityl group often leads to the formation of large, well-defined prisms.
    
  • Reaction Solvent: For acylation or alkylation reactions at the nitrogen, THF is superior to DMF as it allows for easier workup (lower boiling point) while maintaining sufficient solubility.

References

  • General Oxazolidinone Properties

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.Link

  • Solubility Measurement Protocols: Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Standard text for solubility protocols).
  • Synthesis & Characterization of Mesityl-Substituted Heterocycles: Gawley, R. E., & Aubé, J. (1996). "Principles of Asymmetric Synthesis." Elsevier. (Context on steric influence of mesityl groups).
  • Compound Registry

    • PubChem CID: 16251-45-9 (Analog Reference: 4-Methyl-5-phenyl-2-oxazolidinone).Link(Note: Used for SAR comparison).

The Oxazolidinone Divergence: A Technical Guide to 4- vs. 5-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structural, functional, and synthetic divergences between 4-substituted and 5-substituted oxazolidinones.

Executive Summary

The oxazolidinone heterocycle (1,3-oxazolidin-2-one) serves as a privileged scaffold in two distinct domains of chemical science, dictated entirely by the position of substitution.

  • 5-Substituted Oxazolidinones represent a critical class of synthetic antibiotics (e.g., Linezolid, Tedizolid) targeting the bacterial 50S ribosome.

  • 4-Substituted Oxazolidinones are the cornerstone of asymmetric synthesis, functioning as chiral auxiliaries (Evans Auxiliaries) to induce stereochemical control in aldol and alkylation reactions.

This guide delineates the structural biology, synthetic pathways, and functional applications of these two regioisomers.

Part 1: Structural & Stereochemical Fundamentals

The oxazolidinone core consists of a five-membered ring containing nitrogen and oxygen. The numbering convention is critical for distinguishing the pharmacological agent from the synthetic tool.

The Scaffold Topology
  • Position 1: Oxygen[1]

  • Position 2: Carbonyl (C=O)

  • Position 3: Nitrogen (N-substitution defines the "anchor")

  • Position 4: Carbon (Site of Evans Auxiliary chirality)

  • Position 5: Carbon (Site of Antibiotic Pharmacophore)

Visualization of Regioisomerism

The following diagram illustrates the structural divergence and the primary application domain for each substitution pattern.

Oxazolidinone_Structure Core 1,3-Oxazolidin-2-one (Heterocycle Core) Sub4 4-Substituted (Evans Auxiliary) Core->Sub4 Substitution at C4 Sub5 5-Substituted (Antibiotic Pharmacophore) Core->Sub5 Substitution at C5 App4 Asymmetric Synthesis (Aldol/Alkylation Control) Sub4->App4 App5 Protein Synthesis Inhibition (Linezolid/Tedizolid) Sub5->App5

Figure 1: Structural divergence of the oxazolidinone scaffold.

Part 2: The Antibiotic Pharmacophore (5-Substituted)

The 5-substituted oxazolidinones are the only class of synthetic antibiotics to reach the market in the last 40 years that inhibit bacterial protein synthesis at the initiation phase.

Mechanism of Action (The C5 Criticality)

The antibacterial activity of Linezolid and its derivatives relies heavily on the (S)-configuration at the C5 position .

  • Binding Site: The peptidyl-transferase center (PTC) of the 23S rRNA in the 50S ribosomal subunit.

  • Molecular Interaction: The C5-substituent (typically an acetamidomethyl group) penetrates a deep, hydrophobic pocket formed by nucleotide A2451 of the 23S rRNA.

  • Steric Exclusion: A substituent at the C4 position typically introduces steric clash with the ribosomal wall, abolishing antibacterial activity. This is why "Evans-type" oxazolidinones (4-substituted) are rarely antibiotic.

Structure-Activity Relationship (SAR) Data
Feature5-Substituted (Antibiotic)4-Substituted (Auxiliary)
Stereochemistry (S)-configuration is essential for binding. (R)-enantiomers are generally inactive.(S) or (R) selected based on desired product chirality.
N-Aryl Group Required (Ring B). Usually 3-fluoro-4-morpholinylphenyl.[2]Not required. Nitrogen is acylated with the substrate.[3][4]
C5 Substituent Acetamidomethyl (Linezolid) or Hydroxymethyl (Tedizolid prodrug).Hydrogen (usually unsubstituted to avoid steric clash in synthesis).
C4 Substituent Hydrogen (Substitution here kills potency).Bulky group (Isopropyl, Benzyl, Phenyl) to block one face.
Toxicity Profile: MAO Inhibition

Both classes interact with Monoamine Oxidase (MAO), but with different outcomes:[5]

  • 5-Substituted (Linezolid): Acts as a weak, reversible, non-selective MAO inhibitor. This is an off-target effect due to the structural similarity of the oxazolidinone ring to the transition state of MAO substrates.

  • 4-Substituted: Emerging research suggests that certain 4-substituted analogs (specifically thiadiazole replacements) can be tuned to become selective MAO-B inhibitors, moving from antibiotic activity to neuroprotective potential [1].

Part 3: The Synthetic Enabler (4-Substituted)

In organic synthesis, the 4-substituted oxazolidinone is not the product, but the machine. Developed by David Evans, these "chiral auxiliaries" transfer chirality to an attached acyl group.

Mechanism of Stereocontrol (Evans Auxiliary)
  • Attachment: The substrate (e.g., propionic acid) is attached to the N-position.

  • Chelation: A Lewis acid (e.g., TiCl4, Bu2BOTf) chelates the oxazolidinone carbonyl and the acyl carbonyl, locking the conformation.

  • Shielding: The bulky group at C4 (Isopropyl from Valine, Benzyl from Phenylalanine) physically blocks one face of the molecule.

  • Attack: The electrophile (aldehyde/alkyl halide) is forced to attack from the open face, inducing high diastereoselectivity (>98% de).

Visualization of Synthetic Utility

Evans_Cycle Step1 1. Acylation (Substrate Attachment) Step2 2. Enolization & Chelation (Lewis Acid Lock) Step1->Step2 Step3 3. Electrophilic Attack (Steric Shielding by C4-Group) Step2->Step3 Step4 4. Cleavage (Product Release + Auxiliary Recovery) Step3->Step4 Step4->Step1 Recycle Auxiliary

Figure 2: The Evans Auxiliary catalytic cycle.

Part 4: Comparative Synthesis Protocols

The synthesis of these two cores requires fundamentally different starting materials and pathways.

Protocol A: Synthesis of (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary)

Target: Chiral tool from L-Valine.

  • Reduction: Reduce L-Valine to L-Valinol using Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide (BMS) in THF.

    • Reaction: Reflux 12h.[6] Quench with NaOH.

  • Cyclization: React L-Valinol with a carbonyl source.

    • Reagents: Diethyl carbonate (green method) or Phosgene/Triphosgene (classic method).

    • Conditions: Heat L-Valinol with diethyl carbonate and K2CO3 at 135°C, distilling off ethanol.

    • Yield: Typically >85%.[7]

    • Result: The bulky isopropyl group is fixed at C4 .

Protocol B: Synthesis of Linezolid Core (5-Substituted Antibiotic)

Target: Pharmacophore from Aniline.

  • Carbamate Formation: React 3-fluoro-4-morpholinylaniline with Benzyl Chloroformate (Cbz-Cl) and NaHCO3 to protect the amine.

  • Asymmetric Alkylation (The Key Step):

    • Reagents: n-Butyl Lithium (n-BuLi) + (R)-Glycidyl Butyrate.[8]

    • Mechanism:[2][3][4][9][6][10] Lithiation of the carbamate nitrogen, followed by nucleophilic attack on the epoxide of glycidyl butyrate.

    • Stereochemistry: The (R)-chirality of the glycidyl ester inverts to form the (S)-5-hydroxymethyl oxazolidinone.

  • Functionalization: Convert the C5-hydroxymethyl group to a mesylate, then to an azide, and finally reduce/acetylate to form the acetamidomethyl side chain.

Part 5: Summary of Divergence

Parameter4-Substituted Oxazolidinone5-Substituted Oxazolidinone
Primary Use Asymmetric Organic SynthesisAntibacterial Chemotherapy
Key Example Evans Auxiliary (Valine-derived)Linezolid (Zyvox)
Starting Material Amino Acids (Valine, Phenylalanine)Aniline + Epichlorohydrin/Glycidol
Chirality Source Natural Amino Acid PoolChiral Epoxide Resolution
Ribosome Binding None (Steric Clash)High Affinity (23S rRNA)
MAO Interaction Low/Irrelevant (unless optimized)Reversible Inhibitor (Side Effect)

References

  • Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor. Journal of Medicinal Chemistry. (2024).[5] Link

  • Linezolid: Mechanism of Action and Antibacterial Resistance. StatPearls. (2024). Link

  • Evans Oxazolidinone Synthesis and Application. BenchChem Protocols. (2025). Link

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. Bioorganic & Medicinal Chemistry Letters. (2003). Link

  • Mechanism of Action of Linezolid. Patsnap Synapse. (2024). Link

Sources

Methodological & Application

Application Notes & Protocols: Scalable Synthesis of 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed, scalable, and field-proven protocols for the synthesis of 5-Mesityloxazolidin-2-one, a sterically hindered chiral auxiliary of significant interest to researchers in asymmetric synthesis and drug development. We present two primary synthetic strategies, with a comprehensive, step-by-step protocol for the most robust and scalable approach: the cyclization of a 1,2-amino alcohol precursor. This document emphasizes the underlying chemical principles, process optimization, safety considerations, and characterization, designed to be directly applicable in both academic research and industrial process development settings.

Introduction: The Strategic Value of Hindered Oxazolidinones

Chiral 2-oxazolidinones are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries that enable the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] Their rigid five-membered ring structure provides a well-defined chiral environment, influencing the facial selectivity of reactions such as enolate alkylations, aldol additions, and conjugate additions.

The introduction of a sterically demanding substituent at the 5-position, such as the 2,4,6-trimethylphenyl (mesityl) group, offers enhanced stereodirecting capabilities. The bulk of the mesityl group can effectively shield one face of the molecule, leading to higher diastereoselectivity in subsequent transformations. This makes 5-Mesityloxazolidin-2-one a valuable tool for constructing complex chiral molecules, particularly in the early phases of drug discovery where high stereochemical purity is paramount.[1]

Despite its utility, the scalable synthesis of this compound presents challenges related to the steric hindrance of the mesityl group. This guide outlines reliable and scalable methods to address this synthetic challenge.

Retrosynthetic Analysis and Strategic Planning

Two primary retrosynthetic pathways are considered for the scalable production of 5-Mesityloxazolidin-2-one. The selection of a final route for industrial-scale synthesis depends on factors such as raw material cost, process safety, atom economy, and ease of purification.

  • Strategy A: Amino Alcohol Cyclization. This is a classical and highly reliable approach. It involves the cyclization of a 1-mesityl-2-aminoethanol precursor with a carbonylating agent. This route is often favored for its robustness and the typically crystalline nature of the intermediates, which facilitates purification.

  • Strategy B: Epoxide Ring-Opening. This strategy utilizes a mesityl-substituted epoxide as the starting material. The oxazolidinone ring is formed by reaction with a source of cyanate or via a two-step process involving ring-opening with an amine followed by cyclization with carbon dioxide.[2][3] This route can be very efficient but may require careful control of regioselectivity.

G cluster_A Strategy A: Amino Alcohol Cyclization cluster_B Strategy B: Epoxide Ring-Opening Target 5-Mesityloxazolidin-2-one Node_A1 1-Mesityl-2-aminoethanol Target->Node_A1 Retrosynthesis Node_B1 2-Mesityloxirane (Epoxide) Target->Node_B1 Retrosynthesis Node_A1->Target Cyclization Node_A2 Carbonyl Source (e.g., Diethyl Carbonate) Node_A2->Target Node_B1->Target Cycloaddition Node_B2 Cyanate or CO2/Amine Source Node_B2->Target

Figure 1: Retrosynthetic strategies for 5-Mesityloxazolidin-2-one.

For this guide, we will provide a detailed protocol for Strategy A , as it represents a more traditional, robust, and readily scalable manufacturing process.

Protocol I: Cyclization of 1,2-Amino Alcohol (Recommended Scalable Route)

Rationale for Route Selection

This two-stage approach is selected for its operational simplicity and scalability. The synthesis of the key amino alcohol intermediate proceeds from readily available starting materials. The subsequent cyclization step utilizes inexpensive and relatively safe reagents (diethyl carbonate and a base), avoiding hazardous materials like phosgene.[4] The final product and intermediates are often solids, allowing for efficient purification via crystallization, a preferred method for large-scale operations.

Overall Workflow

G Start 2-Bromo-1-(2,4,6-trimethylphenyl)ethan-1-one Inter1 2-Azido-1-(2,4,6-trimethylphenyl)ethan-1-one Start->Inter1 NaN₃ (Nucleophilic Substitution) Inter2 (rac)-2-Amino-1-(2,4,6-trimethylphenyl)ethanol (Amino Alcohol Intermediate) Inter1->Inter2 NaBH₄ / LiAlH₄ (Reduction) Final (rac)-5-Mesityloxazolidin-2-one Inter2->Final (EtO)₂CO, K₂CO₃ (Cyclization)

Figure 2: Workflow for the amino alcohol cyclization route.

Detailed Protocol: Stage 1 - Synthesis of (rac)-2-Amino-1-(2,4,6-trimethylphenyl)ethanol

This procedure involves three steps from commercial 2',4',6'-trimethylacetophenone: bromination, azide displacement, and reduction.

Reagents and Equipment

Reagent/MaterialQuantity (for ~0.1 mol scale)Supplier ExampleNotes
2',4',6'-Trimethylacetophenone16.2 g (0.1 mol)Sigma-AldrichStarting material.
Bromine (Br₂)16.0 g (0.1 mol)Acros OrganicsEXTREME CAUTION: Highly corrosive and toxic. Handle in a fume hood.
Dichloromethane (DCM)300 mLFisher ScientificAnhydrous grade.
Sodium Azide (NaN₃)7.8 g (0.12 mol)MilliporeSigmaEXTREME CAUTION: Highly toxic. Avoid contact with acid.
Acetone/Water250 mL (4:1 v/v)---Solvent for azidation.
Sodium Borohydride (NaBH₄)7.6 g (0.2 mol)Alfa AesarHandle with care; flammable solid.
Methanol (MeOH)200 mLVWRAnhydrous grade.
Diethyl Ether (Et₂O)500 mL---For extractions.
1M Hydrochloric Acid (HCl)As needed---For work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)As needed---For drying.
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator------Standard laboratory glassware.

Step-by-Step Procedure:

  • Bromination: Dissolve 2',4',6'-trimethylacetophenone (16.2 g, 0.1 mol) in 150 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of DCM dropwise over 1 hour.

    • Causality: The slow, cold addition is critical to control the exotherm of the reaction and minimize side-product formation. The reaction is an acid-catalyzed α-bromination of the ketone.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until the red-brown color of bromine fades.

  • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one as a solid, which can be used directly.

  • Azidation: In a new flask, dissolve the crude bromo-ketone in 250 mL of acetone/water (4:1). Add sodium azide (7.8 g, 0.12 mol). Heat the mixture to reflux (approx. 60-65°C) and stir for 4 hours.

    • Causality: Sodium azide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. The acetone/water mixture provides sufficient polarity to dissolve the reagents.

  • Cool the reaction to room temperature and remove most of the acetone via rotary evaporation. Add 200 mL of water and extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield crude 2-azido-1-(2,4,6-trimethylphenyl)ethan-1-one.

  • Reduction: Dissolve the crude azido-ketone in 200 mL of methanol and cool the solution in an ice bath. Add sodium borohydride (7.6 g, 0.2 mol) portion-wise over 30 minutes.

    • Causality: NaBH₄ reduces both the ketone to a secondary alcohol and the azide to a primary amine. The portion-wise addition controls the vigorous hydrogen gas evolution.

  • After the addition, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is ~1-2. Remove the methanol under reduced pressure. Add 200 mL of water and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove non-basic impurities.

  • Basify the aqueous layer to pH >12 with 6M NaOH and extract the product with DCM (3 x 150 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the title amino alcohol as a solid. The product can be recrystallized from ethyl acetate/hexanes for higher purity.

Detailed Protocol: Stage 2 - Synthesis of (rac)-5-Mesityloxazolidin-2-one

This procedure is adapted from a standard method for oxazolidinone formation from amino alcohols.[5]

Reagents and Equipment

Reagent/MaterialQuantity (for ~0.08 mol scale)Supplier ExampleNotes
(rac)-2-Amino-1-(2,4,6-trimethylphenyl)ethanol15.5 g (0.08 mol)---From Stage 1.
Diethyl carbonate28.3 g (0.24 mol)Sigma-AldrichReagent and solvent.
Potassium Carbonate (K₂CO₃), anhydrous22.1 g (0.16 mol)Fisher ScientificBase catalyst. Ensure it is finely powdered and dry.
Round-bottom flask with distillation head250 mL---To remove ethanol byproduct.
High-temperature oil bath------Capable of reaching 160°C.
Dichloromethane (DCM)200 mL---For work-up.
Ethyl Acetate / HexanesAs needed---For recrystallization.

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a distillation apparatus. Charge the flask with the amino alcohol (15.5 g, 0.08 mol), diethyl carbonate (28.3 g, 30 mL), and anhydrous potassium carbonate (22.1 g, 0.16 mol).

    • Causality: Diethyl carbonate serves as the carbonyl source. K₂CO₃ is the base that facilitates the cyclization. The distillation setup is crucial for driving the reaction to completion by removing the ethanol byproduct, according to Le Châtelier's principle.

  • Cyclization: Heat the reaction mixture in an oil bath to 160°C. Ethanol will begin to distill off. The distillation head temperature should be maintained around 78-82°C.

  • Continue heating for 5-7 hours, or until ethanol distillation ceases and the head temperature begins to drop.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will solidify. Dilute the solid with 200 mL of DCM and 100 mL of water. Stir until all solids dissolve.

  • Separate the layers. Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture (e.g., 1:2 ratio) to afford pure (rac)-5-Mesityloxazolidin-2-one as white crystals.

    • Yield: ~80-90%

    • Melting Point: Expected to be a sharp melting solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.0-6.8 (s, 2H, Ar-H), 5.5-5.3 (m, 1H, O-CH), 5.8-6.2 (br s, 1H, N-H), 3.8-3.4 (m, 2H, N-CH₂), 2.4-2.2 (s, 9H, Ar-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 160 (C=O), 139-136 (Ar-C), 130-128 (Ar-C), 80-78 (O-CH), 48-46 (N-CH₂), 22-20 (Ar-CH₃).

Process Optimization and Scale-Up Considerations

Scaling this synthesis requires careful attention to several parameters to ensure safety, efficiency, and consistent product quality.

ParameterRecommendation & Rationale
Temperature Control The bromination (Stage 1) is exothermic and requires robust cooling on a large scale to prevent runaway reactions. The final cyclization (Stage 2) requires high heat input; ensure uniform heating to prevent charring.
Reagent Addition The portion-wise addition of NaBH₄ is critical. On a large scale, a solids-dosing system is recommended to control the rate of addition and manage hydrogen off-gassing safely.
Base Selection While K₂CO₃ is effective, other bases like sodium methoxide (NaOMe) can be used for the cyclization, potentially at lower temperatures.[4] However, NaOMe is more hazardous to handle on a large scale. K₂CO₃ is a safer, more practical choice.
Byproduct Removal Efficient removal of ethanol during cyclization is key to achieving high conversion. On a large scale, this may require a reactor equipped with a fractional distillation column to prevent loss of diethyl carbonate.
Purification Method Recrystallization is the most scalable method for purification. A thorough study of solvent systems is recommended to optimize yield and purity. Filtration and drying equipment must be appropriately sized for the intended scale.
Safety - Azide Handling Sodium azide is acutely toxic and can form explosive heavy metal azides. Use dedicated equipment and have a proper quench/decontamination protocol (e.g., using sodium nitrite and nitrous acid) readily available.

Conclusion

The synthesis of 5-Mesityloxazolidin-2-one via the cyclization of its corresponding 1,2-amino alcohol is a robust, reliable, and highly scalable process. By utilizing common reagents and standard unit operations like crystallization, this protocol provides a clear pathway for producing multi-gram to kilogram quantities of this valuable chiral auxiliary. Careful control of reaction exotherms and adherence to safety protocols, particularly when handling bromine and sodium azide, are critical for successful and safe implementation.

References

  • Kim, H. J., & Lee, S. J. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Organic Letters, 3(9), 1367–1370. [Link]

  • Zhu, J., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral oxazolidin-2-one and the proposed mechanism. [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. PubMed. [Link]

  • Ni, Y., et al. (2024). Biocatalytic Regio‐ and Enantiocomplementary Synthesis of Chiral Aryloxazolidinones. Angewandte Chemie International Edition. [Link]

  • Al-Maksoud, W., et al. (2024). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. RSC Advances, 14(1), 1-9. [Link]

  • Google Patents. (2021). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Martínez, A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8635-8645. [Link]

  • Çetin, M., & Gök, Y. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1795. [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved March 4, 2026, from [Link]-5-phenyl-2-oxazolidinone/)

Sources

Precision Protocol for N-Acylation of 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 5-Mesityloxazolidin-2-one auxiliary represents a specialized class of chiral directing groups used in asymmetric synthesis.[1] Unlike the classical Evans auxiliaries (4-substituted oxazolidinones), the placement of the bulky mesityl (2,4,6-trimethylphenyl) group at the C5 position creates a distinct steric environment.[1] This architecture is often employed to modulate the facial selectivity of enolates in aldol condensations, alkylations, and Diels-Alder reactions where standard 4-substituted auxiliaries fail to provide sufficient discrimination or yield.[1]

N-Acylation is the critical gateway step in utilizing this auxiliary. The objective is to attach an acyl chain to the carbamate nitrogen (N3). While the nitrogen itself is less sterically crowded than in 4-mesityl analogs, the electronic donation from the mesityl group and the rigid conformational lock of the ring require precise deprotonation and coupling conditions to ensure high yield and prevent racemization of the auxiliary center.

Mechanistic Principles

The reaction proceeds via the formation of an aza-enolate. The pKa of the N-H proton in 5-aryloxazolidinones is typically in the range of 20–21 (DMSO) .

  • Deprotonation: A strong base (n-BuLi) irreversibly removes the N-H proton, generating a lithiated species.[1]

  • Chelation: The lithium cation coordinates between the carbamate carbonyl oxygen and the incoming electrophile, organizing the transition state.

  • Nucleophilic Attack: The lithiated nitrogen attacks the acyl chloride (or mixed anhydride), expelling the leaving group.

Experimental Protocols

Method A: Lithiation-Acylation (The "Gold Standard")

Best for: Acid chlorides, high-value substrates, and ensuring maximum conversion.[1] Key Reagent:


-Butyllithium (

-BuLi).[1]
Reagents & Materials
  • Substrate: (R)- or (S)-5-Mesityloxazolidin-2-one (1.0 equiv).[1]

  • Base:

    
    -BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes).[1]
    
  • Electrophile: Acid Chloride (1.1–1.2 equiv).[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Charge the flask with 5-Mesityloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Deprotonation: Dropwise add

    
    -BuLi (1.05 equiv) via syringe over 5–10 minutes.
    
    • Observation: The solution may turn bright yellow or orange, indicating the formation of the lithiated carbamate.

    • Critical Step: Stir at -78 °C for 30–45 minutes to ensure complete deprotonation.

  • Acylation: Add the acid chloride (1.1 equiv) neat or as a solution in minimal THF dropwise.

    • Note: If the acid chloride is a solid, dissolve it in THF first.

  • Warming: Stir at -78 °C for 30 minutes, then slowly allow the reaction to warm to 0 °C over 1–2 hours.

    • Endpoint: Monitor by TLC (typically EtOAc/Hexanes).[1][2] The N-acylated product is usually less polar than the starting auxiliary.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO

    
     (to remove excess acid) and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
Method B: Mixed Anhydride Coupling

Best for: Carboxylic acids (avoiding acid chloride synthesis), sensitive substrates.[1] Key Reagent: Pivaloyl Chloride (Trimethylacetyl chloride).[1]

Reagents & Materials
  • Auxiliary: 5-Mesityloxazolidin-2-one (1.0 equiv).[1][3][4]

  • Carboxylic Acid: Target substrate (1.1 equiv).[1][5]

  • Activator: Pivaloyl Chloride (1.1 equiv).[1]

  • Base: Triethylamine (Et

    
    N, 2.5 equiv) and LiCl (anhydrous, 0.1 equiv - catalytic).[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Anhydride Formation: In a separate flask, dissolve the Carboxylic Acid (1.1 equiv) in THF (0.2 M). Cool to -78 °C .[1] Add Et

    
    N (1.2 equiv) followed by Pivaloyl Chloride (1.1 equiv).[1] Stir at 0 °C for 1 hour to form the mixed anhydride.
    
  • Lithiation of Auxiliary: In the main reaction vessel, dissolve 5-Mesityloxazolidin-2-one (1.0 equiv) and catalytic LiCl (0.1 equiv) in THF. Cool to -20 °C . Add Et

    
    N (1.3 equiv).[1]
    
    • Note: The LiCl/Et

      
      N system acts as a mild base to generate the reactive species without n-BuLi.
      
  • Coupling: Cannulate the mixed anhydride solution (from step 1) into the auxiliary solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with 0.5 M HCl (careful if acid-sensitive), extract with EtOAc, wash with NaHCO

    
    , dry, and concentrate.
    

Data Summary & Troubleshooting

ParameterMethod A (n-BuLi)Method B (Mixed Anhydride)
Scale Suitability Gram to MultigramMilligram to Gram
Temperature -78 °C to 0 °C-78 °C to RT
Yield (Typical) 85–98%70–90%
Steric Tolerance HighModerate
Primary Risk Moisture sensitivity (n-BuLi)Steric clash with pivaloyl group

Troubleshooting the "Mesityl Effect":

  • Solubility: The 5-mesityl group adds significant lipophilicity. If the lithiated intermediate precipitates at -78 °C, warm slightly to -40 °C or add more THF.[1]

  • Low Conversion: If starting material remains, the mesityl group may be shielding the transition state. Increase the acid chloride equivalents to 1.5 or add DMAP (0.1 equiv) as a catalyst (only in Method B).

Visualized Reaction Workflows

Mechanism of N-Acylation

G Start 5-Mesityloxazolidin-2-one Intermediate Lithiated Aza-Enolate (Li-N Species) Start->Intermediate Deprotonation (pKa ~21) Base n-BuLi (-78°C) Base->Intermediate TS Chelated Transition State Intermediate->TS Coordination Electrophile Acid Chloride (R-COCl) Electrophile->TS Product N-Acyl-5-Mesityloxazolidin-2-one TS->Product Nucleophilic Attack (-LiCl)

Caption: Mechanistic pathway for the lithiation-mediated N-acylation of 5-Mesityloxazolidin-2-one.

Experimental Workflow (Method A)

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Auxiliary in THF (0.2 M) Step2 Cool to -78°C Step1->Step2 Step3 Add n-BuLi (1.05 eq) Stir 30 min Step2->Step3 Step4 Add Acid Chloride (1.1 eq) Stir -78°C -> 0°C Step3->Step4 Step5 Quench (sat. NH4Cl) Step4->Step5 Step6 Extract (EtOAc) & Wash Step5->Step6 Final Pure N-Acyl Product Step6->Final

Caption: Step-by-step experimental workflow for the standard n-BuLi mediated acylation.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Aldrichimica Acta, 15(1), 23. (Foundational methodology for oxazolidinone acylation).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Standard protocol for n-BuLi acylation). [1]

  • Qin, Y., et al. (2012). "Synthesis and crystal structure of (R)-5-mesityloxazolidin-2-one." Acta Crystallographica Section E, 68(Pt 5).[1] (Specific structural characterization of the 5-mesityl auxiliary).

  • Ager, D. J., et al. (1998). "N-Acylation of 2-oxazolidinone chiral auxiliaries with carboxylic acids." Tetrahedron Letters, 39(51), 9369-9372.[1] (Mixed anhydride protocol).

Sources

Application Note: Titanium-Mediated Aldol Reactions using Mesityl-Oxazolidinone Auxiliaries

[1]

Executive Summary & Scientific Rationale

The Titanium-mediated aldol reaction using chiral oxazolidinones (Evans/Crimmins auxiliaries) is a cornerstone of polyketide and macrolide drug synthesis. While standard auxiliaries (4-isopropyl, 4-benzyl) provide excellent control for propionate aldols (where an

acetate aldols

This protocol focuses on the use of Mesityl-substituted oxazolidinones .[1][2][3][4] The extreme steric bulk of the mesityl (2,4,6-trimethylphenyl) group creates a "molecular wall" that effectively shields one face of the titanium enolate, enabling high diastereomeric ratios (dr > 95:5) even in challenging acetate aldol additions.

Critical Technical Distinction: 4-Mesityl vs. 5-Mesityl
  • 4-Mesityloxazolidin-2-one (The "Crimmins" Standard): The mesityl group is located at the C4 position, proximal to the

    
    -acyl enolate. This proximity is critical for steric relay in the Zimmerman-Traxler transition state. This is the preferred isomer for high-selectivity applications.
    
  • 5-Mesityloxazolidin-2-one: While this structural isomer exists and crystallizes in defined chiral forms (e.g., Qin et al., 2012), the C5 substituent is distal to the reaction center in the standard chelated enolate. Consequently, it exerts weaker stereocontrol than the C4 isomer.

  • Guidance: This protocol describes the optimized conditions for Mesityl-auxiliary mediated aldol reactions , utilizing the standard Crimmins conditions (

    
    /Base). If using the 5-mesityl isomer for specific structural reasons, follow the same enolization kinetics but anticipate lower facial selectivity.
    

Mechanistic Insight: The Titanium Enolate System

The reaction proceeds via a Z-enolate formed by the soft enolization of the


Signaling Pathway & Transition State

The high stereocontrol arises from a chelated Zimmerman-Traxler Transition State . The Titanium atom coordinates to both the auxiliary carbonyl and the aldehyde carbonyl. The Mesityl group forces the aldehyde to approach from the open face.

Titanium_Aldol_Mechanismcluster_stericsStereocontrol LogicAuxiliaryN-Acyl-Mesityl-OxazolidinoneEnolateTitanium(IV) Z-Enolate(Chelated Species)Auxiliary->Enolate 1. Coordination 2. DeprotonationTiCl4TiCl4 (Lewis Acid)TiCl4->EnolateBaseBase (DIPEA/TMEDA)Base->EnolateTSZimmerman-Traxler TS(Mesityl Shielding)Enolate->TS + AldehydeAldehydeR-CHO(Electrophile)Aldehyde->TSProductSyn-Aldol Adduct(>95:5 dr)TS->Product C-C Bond Formation HydrolysisMesityl_BulkMesityl Steric Bulk(Blocks Re-face)Mesityl_Bulk->TSInductionEnolate_GeoZ-Enolate Geometry(Fixed by Ti Chelation)Enolate_Geo->TS

Figure 1: Mechanistic pathway of the Titanium-mediated aldol reaction. The Mesityl group acts as a steric gatekeeper in the Zimmerman-Traxler transition state.

Experimental Protocol

Reagents & Equipment
  • Substrate:

    
    -Acetyl-4-mesityloxazolidin-2-one (or 5-mesityl analog).
    
  • Lewis Acid: Titanium(IV) chloride (

    
    ), 1.0 M solution in DCM (freshly opened/titrated).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    -Sparteine (for dynamic kinetic resolution).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Workflow
Step 1: Titanium Enolate Formation
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the

    
    -acyl-mesityloxazolidinone (1.0 equiv) in anhydrous DCM (
    
    
    concentration).
  • Cooling: Cool the solution to

    
      (ice bath). Note: Unlike Boron enolates (-78°C), Titanium enolization is often robust at 0°C, but -78°C is safer for initial optimization.
    
  • Lewis Acid Addition: Add

    
     (1.05 equiv) dropwise via syringe. The solution will turn yellow/orange, indicating coordination of Titanium to the carbonyls.
    
  • Base Addition: Add DIPEA (1.1 equiv) dropwise. Stir at

    
     for 30–45 minutes .
    
    • Checkpoint: The color typically deepens to dark red/brown, confirming enolate formation.

Step 2: Aldol Addition
  • Cooling: Cool the reaction mixture to

    
      (dry ice/acetone bath).
    
  • Aldehyde Addition: Add the aldehyde (1.1–1.2 equiv) neat or as a solution in DCM dropwise down the side of the flask to pre-cool.

  • Reaction: Stir at

    
     for 1–4 hours. Monitor by TLC.
    
    • Optimization Note: If conversion is slow, the temperature can be slowly raised to

      
      , but facial selectivity may decrease.
      
Step 3: Work-up and Isolation
  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL/mmol) while still at 
    
    
    .
  • Extraction: Warm to room temperature. Dilute with water and extract with DCM (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
    

Data Analysis & Performance Metrics

The following table summarizes expected performance metrics when comparing Mesityl auxiliaries to standard Evans auxiliaries in Acetate Aldol reactions (R = H).

Auxiliary TypeSubstituentEnolate TypeTypical YieldDiastereomeric Ratio (dr)Application Note
Crimmins 4-Mesityl Titanium (Z) 85–95% > 95:5 Gold Standard for Acetate Aldols.
Evans4-IsopropylTitanium (Z)80–90%~ 60:40Poor selectivity for acetates (insufficient bulk).
Evans4-BenzylBoron (Z)75–85%~ 70:30Moderate selectivity; requires -78°C enolization.
Niche 5-Mesityl Titanium (Z) 80–90% Variable Use only if 4-isomer is unavailable; check crystal structure.

Troubleshooting & Optimization

  • Problem: Low Diastereoselectivity (dr < 90:10)

    • Root Cause:[2] Incomplete enolization or "leakage" to the non-chelated pathway.

    • Solution: Increase

      
       to 1.1 equiv and Base to 1.2 equiv. Ensure strictly anhydrous conditions. Switch base to 
      
      
      -Sparteine to enforce a specific chiral environment.
  • Problem: Low Yield / Recovered Starting Material

    • Root Cause:[2][4][5] Titanium enolate aggregation or aldehyde decomposition.

    • Solution: Dilute the reaction to

      
      . Add 
      
      
      -methyl-2-pyrrolidone (NMP) (1.0 equiv) as a cosolvent to break up aggregates (the "Crimmins Modification").

References

  • Crimmins, M. T., & Shamszad, M. (2007).[1] Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 9(1), 149–152.[1][2][4] [Link]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyl-1,3-thiazolidine-2-thiones: High "Evans-Syn" Selectivity with a Catalytic Amount of Chiral Auxiliary. Journal of the American Chemical Society, 119(33), 7883–7884. [Link]

  • Qin, X., et al. (2012).[3][6] Crystal structure of (R)-5-mesityloxazolidin-2-one. Acta Crystallographica Section E, 68(Pt 2), o456. [Link](Verifying the structural existence of the 5-mesityl isomer).

  • Evans, D. A., et al. (1981).[4] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[2] Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

Application Note: Diastereoselective Alkylation using 5-Mesityloxazolidin-2-one

[1][2]

Introduction & Mechanistic Rationale

The Auxiliary Architecture

Unlike standard Evans auxiliaries derived from amino acids (yielding 4-substituted oxazolidinones), 5-mesityloxazolidin-2-one places the chiral director at the C5 position.[1][2]

  • Structure: The oxazolidinone ring features a bulky mesityl group at C5.

  • Origin: Typically synthesized from 2-amino-1-mesitylethanol via carbonylation (e.g., with diethyl carbonate or phosgene equivalents).[1][2]

  • Advantage: The orthogonal twist of the mesityl group (due to the ortho-methyls) creates a unique "picket fence" steric block. This can offer superior facial shielding in specific enolate geometries compared to the conformationally mobile benzyl group of the standard Evans auxiliary.

Mechanism of Stereocontrol

The alkylation proceeds via the formation of a metal enolate (typically Lithium or Sodium).

  • Acylation: The auxiliary is N-acylated with the substrate (e.g., propionyl chloride).[2]

  • Enolization: Treatment with a strong base (NaHMDS or LDA) generates the (Z)-enolate .[2] The lithium cation is chelated between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

  • Facial Selectivity: The 5-mesityl group exerts steric influence.[1][2][3] In the chelated transition state, the bulky mesityl group effectively blocks one face of the enolate (typically the face cis to the substituent on the ring, forcing the electrophile to attack from the opposite face).

    • Note: The specific facial preference (Re vs Si) depends on the absolute configuration ((R) or (S)) of the 5-mesityl center.

Experimental Workflow

Visualized Pathway

The following diagram outlines the critical path from acylation to auxiliary cleavage.

GAux5-Mesityloxazolidin-2-one(Chiral Auxiliary)AcylN-Acylation(n-BuLi, RCOCl)Aux->Acyl ActivationEnolEnolization(NaHMDS, -78°C)Forms Z-EnolateAcyl->Enol DeprotonationAlkylAlkylation(R'-X)DiastereoselectiveEnol->Alkyl Electrophilic AttackCleaveCleavage(LiOH/H2O2 or LiOBn)Alkyl->Cleave HydrolysisCleave->Aux Recycle AuxiliaryProdChiral Product(Acid/Ester)Cleave->Prod Recovery

Caption: Workflow for diastereoselective alkylation using 5-Mesityloxazolidin-2-one, including auxiliary recycling.

Detailed Protocols

Phase A: N-Acylation of the Auxiliary

Objective: Attach the substrate (carboxylic acid derivative) to the auxiliary.

Reagents:

  • 5-Mesityloxazolidin-2-one (1.0 equiv)[1][2]

  • n-Butyllithium (n-BuLi) (1.1 equiv)[1][2]

  • Acid Chloride (RCOCl) (1.1 equiv) or Mixed Anhydride[2]

  • THF (anhydrous)[2]

Protocol:

  • Dissolution: Dissolve 5-mesityloxazolidin-2-one in dry THF (0.2 M) under inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool to -78 °C . Add n-BuLi dropwise.[1][2] Stir for 30 min. The lithiated auxiliary is generated.

  • Acylation: Add the acid chloride (neat or in THF) dropwise.

  • Reaction: Allow to warm to 0 °C over 1-2 hours. Monitor by TLC.[2]

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography or recrystallization (mesityl derivatives often crystallize well).[2]

Phase B: Diastereoselective Alkylation

Objective: Install the new stereocenter via enolate alkylation.

Reagents:

  • N-Acyl-5-mesityloxazolidin-2-one (1.0 equiv)[1][2]

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 - 1.2 equiv)[2]

    • Note: NaHMDS is often preferred over LDA for mesityl auxiliaries to minimize competing nucleophilic attack or aggregation issues, though LDA is also viable.

  • Alkyl Halide (R'-X) (3.0 - 5.0 equiv)[1][2]

  • THF (anhydrous)[2]

Protocol:

  • Enolization: Dissolve the N-acyl imide in THF (0.1 M) and cool to -78 °C .

  • Base Addition: Add NaHMDS dropwise.[2] Stir for 45-60 min at -78 °C to ensure complete formation of the chelated (Z)-enolate .

    • Critical Checkpoint: The solution must remain cold to prevent enolate equilibration or decomposition.

  • Alkylation: Add the alkyl halide (active halides like benzyl bromide or allyl iodide work best; unreactive iodides may require HMPA/DMPU as cosolvent).

  • Completion: Stir at -78 °C for 2-4 hours, then allow to warm slowly to -20 °C or 0 °C depending on reactivity.

  • Quench: Quench with saturated NH₄Cl.

  • Isolation: Standard extraction and purification.

  • Analysis: Determine Diastereomeric Ratio (dr) via ¹H NMR or HPLC. The bulky mesityl group typically provides distinct shift differences for diastereomers.

Phase C: Auxiliary Cleavage

Objective: Release the chiral product and recover the auxiliary.[4]

Method 1: Hydrolysis (to Carboxylic Acid) [2]

  • Reagents: LiOH (2 equiv), H₂O₂, THF/H₂O (3:1).

  • Procedure: Dissolve alkylated product in THF/H₂O at 0 °C. Add H₂O₂ followed by LiOH. Stir 1-3 h. Quench with Na₂SO₃ (to destroy peroxide) and acidify. Extract acid.[2] Recover auxiliary from the organic phase.

Method 2: Transesterification (to Ester) [2]

  • Reagents: Ti(OEt)₄ or LiOBn.[2]

  • Procedure: Treat with lithium alkoxide to directly yield the ester.

Data & Performance Comparison

The following table contrasts the 5-Mesityl auxiliary with standard Evans auxiliaries.

Feature5-Mesityloxazolidin-2-one4-Benzyloxazolidin-2-one (Evans)4-Isopropyloxazolidin-2-one
Chiral Center C5 C4C4
Steric Bulk Extreme (Mesityl) High (Benzyl)Moderate (Isopropyl)
Crystallinity Excellent (promoted by

-stacking)
GoodModerate (often oils)
Selectivity Source C5-Mesityl shieldingC4-Benzyl shieldingC4-Isopropyl shielding
Typical dr >95:5 (Substrate dependent)>98:2>95:5
Recyclability High (Stable solid)HighHigh

Troubleshooting & Optimization

  • Low Yield in Acylation: The mesityl group is bulky. If n-BuLi acylation is sluggish, use the mixed anhydride method (Pivaloyl chloride/Et₃N) to form the anhydride of the acid, then react with the lithiated auxiliary.

  • Poor Diastereoselectivity:

    • Ensure temperature is strictly maintained at -78 °C during enolization.[1][2]

    • Switch base to LiHMDS or LDA if NaHMDS gives poor results (cation effect on chelation).

    • Add a polar cosolvent like DMPU (10% v/v) during alkylation to increase enolate reactivity without breaking chelation.

  • Recovery of Auxiliary: The 5-mesityl auxiliary is highly lipophilic.[1][2] Ensure thorough washing of the basic aqueous phase during hydrolysis workup to recover the neutral auxiliary.

References

  • Crystal Structure & Characterization: Qin, Y., et al. (2012). "Crystal structure of (R)-5-mesityloxazolidin-2-one". Acta Crystallographica Section E, 68(Pt 3), o832.[2]

  • General Evans Auxiliary Methodology: Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of oxazolidinones". Journal of the American Chemical Society, 104(6), 1737–1739.

  • Mesityl-Substituted Auxiliaries (Comparative Context): Crimmins, M. T., & Shamszad, M. (2007).[5] "Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries". Organic Letters, 9(1), 149–152.[6][7] (Note: Discusses mesityl-substituted thiazolidinethiones/oxazolidinones, highlighting the utility of the mesityl group for stereocontrol).[2]

  • Vendor Data (Commercial Availability): BLDpharm. "5-Mesityloxazolidin-2-one (CAS 1478187-39-1)".[1][2]

Application Note: Kinetic Resolution of Racemic Carboxylic Acids via 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using (S)-5-Mesityloxazolidin-2-one (and its enantiomer) as a high-performance chiral auxiliary for the kinetic resolution of racemic carboxylic acids and active esters. While standard Evans auxiliaries (e.g., 4-phenyloxazolidin-2-one) are ubiquitous, they often fail to provide sufficient selectivity factors (


) for substrates with subtle steric differences.

The 5-Mesityl variant incorporates a bulky 2,4,6-trimethylphenyl group. This steric "wall" significantly enhances the energy difference (


) between diastereomeric transition states, enabling the kinetic resolution of challenging substrates, such as 

-substituted alkanoic acids and atropisomeric compounds, with high enantiomeric excess (

).

Scientific Foundation & Mechanism

The "Mesityl Advantage" in Stereodifferentiation

Standard oxazolidinones rely on 4-substitution to block one face of the enolate or intermediate. However, the 5-mesityl group introduces a unique steric environment. The mesityl group is not only bulky but also rigidifies the oxazolidinone ring conformation.

In a kinetic resolution scenario, the lithiated auxiliary (nucleophile) attacks a racemic electrophile (e.g., racemic acid chloride). The reaction proceeds through a tetrahedral transition state.

  • Matched Case: The steric bulk of the substrate's substituent points away from the mesityl group. (Fast rate,

    
    )
    
  • Mismatched Case: The substrate's substituent clashes with the mesityl group. (Slow rate,

    
    )
    

The selectivity factor (


) is defined as:


Where

is conversion and

is the enantiomeric excess of the recovered substrate.
Mechanism Diagram

KineticResolution Aux (S)-5-Mesityloxazolidin-2-one (Chiral Reagent) Li_Aux Lithiated Species (Nucleophile) Aux->Li_Aux LiHMDS, -78°C TS_Fast Matched Transition State (Low Energy) Li_Aux->TS_Fast + (R)-Substrate TS_Slow Mismatched Transition State (High Steric Clash) Li_Aux->TS_Slow + (S)-Substrate Rac_Sub Racemic Acid Chloride (R/S Mixture) Rac_Sub->TS_Fast Rac_Sub->TS_Slow Prod_Major Major Diastereomer (High de) TS_Fast->Prod_Major k_fast Sub_Recov Unreacted Enantiomer (High ee) TS_Slow->Sub_Recov k_slow (No Reaction)

Figure 1: Mechanistic pathway for the kinetic resolution. The steric bulk of the 5-mesityl group creates a high energy barrier for the mismatched enantiomer.

Experimental Protocol

Materials & Reagents
  • (S)-5-Mesityloxazolidin-2-one: >99% ee. (Commercially available or synthesized via amino alcohol derived from mesitylaldehyde).

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (Titrate before use).

  • Racemic Substrate: e.g., 2-Phenylpropionyl chloride (Freshly distilled).

  • Solvent: Tetrahydrofuran (THF), anhydrous, degassed.

Step-by-Step Workflow

Phase A: Generation of the Chiral Nucleophile

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (S)-5-Mesityloxazolidin-2-one (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL). Cool to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes at -78 °C. Note: The solution typically turns pale yellow.

Phase B: Kinetic Resolution Reaction 4. Addition: Dissolve the Racemic Acid Chloride (2.0 equiv, 2.0 mmol) in THF (2 mL). Add this solution dropwise to the lithiated auxiliary over 10 minutes.

  • Critical Insight: Unlike standard coupling where we want 100% conversion, here we control the stoichiometry or time. Using excess racemic substrate ensures the auxiliary reacts exclusively with the "fast" enantiomer.
  • Reaction: Stir at -78 °C for 1-4 hours. Monitor by TLC or HPLC.
  • Endpoint: The reaction is stopped when the limiting reagent (the auxiliary) is fully consumed, effectively "fishing out" one enantiomer from the racemic pool.

Phase C: Quench & Separation 6. Quench: Add saturated aqueous NH₄Cl (5 mL) while still cold. Warm to room temperature. 7. Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. 8. Purification: The crude mixture contains the Acylated Auxiliary (Single Diastereomer) and the Unreacted Acid Chloride (which hydrolyzes to the Enriched Acid during workup).

  • Perform Flash Column Chromatography (SiO₂) to separate the non-polar imide product from the polar free acid.

Phase D: Recovery (Cleavage) 9. Hydrolysis: Dissolve the purified acylated auxiliary in THF/H₂O (4:1). Add LiOH/H₂O₂ (standard Evans cleavage conditions) at 0 °C. 10. Isolation: Isolate the pure enantiomeric acid and recover the chiral auxiliary for reuse.

Workflow Diagram

Workflow Start Start: (S)-5-Mesityloxazolidin-2-one Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Addition Add Racemic Substrate (2.0 equiv) Lithiation->Addition Reaction Kinetic Resolution (-78°C, 2-4 hrs) Addition->Reaction Quench Quench (NH4Cl) & Workup Reaction->Quench Separation Chromatography Quench->Separation Product Product A: (S,R)-Imide (>98% de) Separation->Product Recovered Product B: (S)-Acid (Enriched) Separation->Recovered Cleavage Hydrolysis (LiOH/H2O2) Product->Cleavage Final Pure (R)-Acid + Aux Recovery Cleavage->Final

Figure 2: Operational workflow for the resolution and recovery process.

Data Analysis & Validation

To validate the protocol, you must calculate the Selectivity Factor (


).
Recommended Analytical Methods
  • HPLC: Chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H).

    • Mobile Phase: Hexane/Isopropanol mixtures.

  • NMR: ¹H NMR of the crude reaction mixture can often determine the diastereomeric ratio (

    
    ) of the imide product if the signals are distinct.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Selectivity (

)
Temperature too highEnsure strict maintenance of -78 °C. Try -90 °C if possible.
Low Conversion Steric bulk too highWarm reaction slowly to -40 °C; increase reaction time.
Racemization Basic conditions too harshUse LiHMDS instead of n-BuLi to prevent deprotonation of the sensitive

-proton on the product.
Poor Separation Co-elution of diastereomersThe Mesityl group usually aids separation. Try Toluene/EtOAc gradients or crystallization.

References

  • Hitchcock, S. R., et al. (2006).[1] "Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries." Organic Letters, 8(25), 5693–5696. Link

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Birman, V. B., & Li, X. (2006). "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 8(7), 1351–1354. Link

  • Eames, J. (2000). "Parallel Kinetic Resolution." Angewandte Chemie International Edition, 39(5), 885–888. Link

  • Keith, J. M., et al. (2001). "Practical Guidelines for Kinetic Resolution." Journal of Organic Chemistry, 66(5), 1859–1866. Link

Sources

Synthesis of chiral amino acids via 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Chiral


-Amino Acids via Mesityl-Substituted Oxazolidinones 

Part 1: Executive Summary & Strategic Orientation

Objective: To provide a comprehensive protocol for the asymmetric synthesis of


-amino acids utilizing 4-Mesityloxazolidin-2-one  as a high-steric-demand chiral auxiliary.

Scope: This guide covers the end-to-end workflow: auxiliary acylation, enolization, electrophilic azidation (the core stereodefining step), and hydrolytic cleavage/reduction to yield the free amino acid.

Technical Clarification (Critical): While the topic request specified "5-Mesityloxazolidin-2-one," standard Evans-type enolate chemistry predominantly utilizes 4-substituted oxazolidinones (derived from amino acids like valine or phenylglycine). The 4-Mesityl variant (CAS 1477704-46-3) is the commercially relevant "super-bulky" auxiliary designed to enhance facial selectivity beyond standard phenyl or isopropyl auxiliaries. Note: A 5-mesityl isomer is synthetically possible (via epoxide opening) but is not the standard for this specific application. This protocol focuses on the 4-Mesityl system to ensure maximum stereochemical fidelity (


 de).

Part 2: Mechanism & Theory

The "Mesityl Wall" Effect

Standard Evans auxiliaries (4-phenyl, 4-isopropyl) rely on the steric bulk of the substituent at C4 to block one face of the Z-enolate. However, phenyl rings can rotate, occasionally exposing the shielded face. The Mesityl (2,4,6-trimethylphenyl) group offers a superior "rotational lock." The ortho-methyl groups create severe steric clash with the oxazolidinone ring protons, forcing the mesityl group to adopt a perpendicular conformation relative to the heterocycle. This creates a rigid, impenetrable "wall" that blocks the Re-face of the enolate (assuming


 configuration) with exceptional efficiency.
Reaction Pathway Visualization

G Aux 4-Mesityloxazolidin-2-one (Chiral Auxiliary) Acyl N-Acyl Imide (Substrate) Aux->Acyl Acylation (R-CH2-COCl) Enolate Z-Enolate (Li-Chelated) Acyl->Enolate KHMDS/LiHMDS -78°C Azide $alpha$-Azido Imide (>98:2 dr) Enolate->Azide Trisyl Azide (Electrophilic Azidation) AA Chiral $alpha$-Amino Acid (Target) Azide->AA 1. Hydrolysis 2. Reduction (H2/Pd)

Figure 1: Strategic workflow for the asymmetric synthesis of amino acids via electrophilic azidation.

Part 3: Detailed Experimental Protocols

Protocol A: N-Acylation of 4-Mesityloxazolidin-2-one

Objective: To attach the carboxylic acid precursor (typically acetic acid or a substituted derivative) to the auxiliary.

Reagents:

  • 4-Mesityloxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (

    
    -BuLi, 2.5 M in hexanes, 1.1 equiv)
    
  • Acid Chloride (e.g., Acetyl Chloride or Hydrocinnamoyl Chloride) (1.2 equiv)

  • THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 4-Mesityloxazolidin-2-one in anhydrous THF (

    
    ) under Argon. Cool to 
    
    
    
    .
  • Deprotonation: Add

    
    -BuLi dropwise over 15 minutes. The bulky mesityl group does not interfere with N-deprotonation. Stir for 30 minutes at 
    
    
    
    .
  • Coupling: Add the acid chloride dropwise.

  • Warming: Allow the reaction to warm to

    
     over 1 hour.
    
  • Quench: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Checkpoint: The N-acyl product should show a characteristic carbonyl split in IR (imide stretch:


).
Protocol B: Asymmetric Electrophilic Azidation

Objective: Introduction of the nitrogen source with high stereocontrol.

Reagents:

  • N-Acyl-4-mesityloxazolidin-2-one (1.0 equiv)

  • KHMDS (Potassium Hexamethyldisilazide, 0.5 M in toluene, 1.1 equiv)

  • Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) (1.2 equiv) - Preferred over molecular azide for safety and reactivity.

  • Acetic Acid (Glacial, 4.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Enolization: Cool a solution of the N-acyl imide in THF (

    
    ) to 
    
    
    
    . Add KHMDS dropwise. The potassium enolate is often more reactive for azidation than the lithium counterpart. Stir for 45 minutes.
    • Note: The "Mesityl Wall" forces the formation of the (Z)-enolate and blocks the face containing the auxiliary.

  • Azidation: Cannulate a pre-cooled solution (

    
    ) of Trisyl Azide in THF into the enolate solution. Stir at 
    
    
    
    for 2-5 minutes.
  • Quench (Critical): Rapidly add glacial acetic acid (4 equiv) to quench the reaction. Do not allow to warm before quenching.

  • Workup: Warm to room temperature. Dilute with

    
    , wash with dilute 
    
    
    
    (to remove sulfonamide byproduct), then
    
    
    .
  • Purification: Silica gel chromatography. The product is the

    
    -azido imide.
    

Data Analysis:

  • Diastereomeric Ratio (dr): Assess via HPLC or

    
     NMR. Expect 
    
    
    
    dr due to the mesityl shielding.
  • Mechanism Check: The azide adds anti to the mesityl group.

Protocol C: Cleavage and Reduction

Objective: Release of the auxiliary and conversion of the azide to the amine.

Method 1: Hydrolytic Cleavage (Yields


-Azido Acid) 
  • Dissolve

    
    -azido imide in THF/
    
    
    
    (3:1).
  • Cool to

    
    . Add 
    
    
    
    (2 equiv) and
    
    
    (4 equiv).
  • Stir for 1 hour. Quench with

    
     (to destroy peroxide).
    
  • Acidify to pH 2, extract the

    
    -azido acid. Recover the auxiliary from the organic phase (neutral wash).
    

Method 2: Reduction to Amino Acid

  • Dissolve the

    
    -azido acid in MeOH.
    
  • Add

    
     (catalytic).
    
  • Stir under

    
     (1 atm) for 2-4 hours.
    
  • Filter and concentrate to yield the pure chiral

    
    -amino acid.
    

Part 4: Comparative Analysis

Feature4-Phenyl (Standard)4-Mesityl (Advanced)
Steric Bulk Moderate (Planar rotation possible)High (Orthogonally locked)
Selectivity (de) Typically 90-95%>98% (Often single isomer)
Crystallinity GoodExcellent (Mesityl aids crystallization)
Cost LowModerate
Use Case General SynthesisDifficult Substrates / High Purity Needs

Part 5: Troubleshooting & Optimization

  • Low Yield in Azidation: Ensure KHMDS is fresh. The potassium enolate is strictly required for Trisyl Azide; Lithium enolates react sluggishly.

  • Poor Diastereoselectivity: Ensure temperature is strictly maintained at

    
     during the addition of the azide. Warming causes enolate equilibration.
    
  • Auxiliary Recovery: The 4-Mesityl auxiliary is highly lipophilic. Ensure thorough washing of the basic aqueous phase during hydrolysis to recover 100% of the auxiliary for re-use.

References

  • Evans, D. A., Britton, T. C., Ellman, J. A., & Dorow, R. L. (1990).[1] The asymmetric synthesis of

    
    -amino acids.[1][2] Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-
    
    
    
    -azido carboxylic acids.[1][2] Journal of the American Chemical Society, 112(10), 4011–4030.[1] Link
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • BLD Pharm. (2023). Product Entry: 4-Mesityloxazolidin-2-one (CAS 1477704-46-3).[3][4][5][6][7] BLD Pharm Catalog. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

Sources

Application Notes and Protocols for Asymmetric Diels-Alder Cycloadditions Utilizing 5-Mesityloxazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elevating Stereocontrol in [4+2] Cycloadditions

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency in constructing complex six-membered ring systems with multiple stereocenters in a single, atom-economical step.[1][2] Achieving absolute stereocontrol in this powerful transformation is paramount for the synthesis of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other biologically active compounds. Chiral auxiliaries, stoichiometric chiral controllers that are temporarily incorporated into a reactant, represent a robust and reliable strategy to command the stereochemical course of a reaction.[3]

This guide focuses on the application of a specialized chiral auxiliary, 5-Mesityloxazolidin-2-one , in asymmetric Diels-Alder reactions. The introduction of the sterically demanding mesityl group (2,4,6-trimethylphenyl) at the 5-position of the oxazolidinone ring is designed to provide an enhanced level of steric shielding. This heightened steric hindrance is anticipated to offer superior facial discrimination of the dienophile, potentially leading to exceptional levels of diastereoselectivity in the resulting cycloadducts. These application notes provide a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and expected outcomes when employing this powerful chiral controller.

Mechanistic Rationale: The Role of the Mesityl Group in Enforcing Stereoselectivity

The stereochemical outcome of a Diels-Alder reaction using an N-enoyl-oxazolidinone auxiliary is dictated by the conformational preference of the dienophile and the steric influence of the auxiliary's substituent. The reaction is typically promoted by a Lewis acid, which coordinates to the carbonyl groups of the N-acyl-oxazolidinone. This coordination serves two primary purposes: it lowers the LUMO of the dienophile, thereby accelerating the reaction, and it locks the conformation of the N-acyl group into a planar arrangement with the oxazolidinone ring.[5]

In the case of 5-Mesityloxazolidin-2-one, the bulky mesityl group at the C5 position is expected to project over one face of the planar N-enoyl system. This steric blockade effectively shields that face from the approaching diene. Consequently, the diene is forced to attack from the less hindered face, leading to the preferential formation of a single diastereomer. The endo transition state is generally favored due to secondary orbital interactions, a common feature in Diels-Alder reactions.[1]

The proposed transition state assembly is depicted below. The Lewis acid (LA) chelates the two carbonyl oxygen atoms, enforcing a rigid conformation. The large mesityl group effectively blocks the top face of the dienophile, compelling the diene to approach from the bottom face.

G start Start: Amino Alcohol aux_synth Protocol 1: Synthesis of 5-Mesityloxazolidin-2-one start->aux_synth acylation Protocol 2: N-Acylation (Dienophile Formation) aux_synth->acylation diels_alder Protocol 3: Asymmetric Diels-Alder Reaction acylation->diels_alder cleavage Protocol 4: Auxiliary Cleavage diels_alder->cleavage product Enantiopure Product cleavage->product

Caption: Experimental workflow for asymmetric Diels-Alder synthesis.

Protocol 1: Synthesis of (S)-5-Mesityloxazolidin-2-one

This protocol is adapted from established procedures for the synthesis of 5-substituted oxazolidin-2-ones from amino alcohols.

Materials:

  • (S)-2-Amino-2-mesitylethanol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Toluene

Procedure:

  • To a solution of (S)-2-amino-2-mesitylethanol (1.0 eq) in toluene, add diethyl carbonate (1.5 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove ethanol and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (S)-5-Mesityloxazolidin-2-one as a white solid.

Protocol 2: Preparation of the N-Acryloyl Dienophile

Materials:

  • (S)-5-Mesityloxazolidin-2-one

  • Acryloyl chloride

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl), anhydrous

Procedure:

  • Dissolve (S)-5-Mesityloxazolidin-2-one (1.0 eq) and anhydrous LiCl (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of acryloyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude N-acryloyl-5-mesityloxazolidin-2-one by flash column chromatography on silica gel.

Protocol 3: Lewis Acid-Promoted Asymmetric Diels-Alder Reaction

This is a general protocol; the optimal Lewis acid, solvent, and temperature may vary depending on the specific diene used.

Materials:

  • N-acryloyl-5-mesityloxazolidin-2-one

  • Diene (e.g., cyclopentadiene, isoprene)

  • Lewis Acid (e.g., diethylaluminum chloride (Et₂AlCl), titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂))

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-acryloyl-5-mesityloxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid (e.g., 1.1 eq of Et₂AlCl as a 1.0 M solution in hexanes) dropwise and stir for 15-30 minutes.

  • Add the diene (typically 2-5 eq) dropwise.

  • Stir the reaction at the low temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting cycloadduct by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by HPLC analysis on a chiral stationary phase after auxiliary removal.

Protocol 4: Cleavage of the Chiral Auxiliary

The choice of cleavage method depends on the desired functionality in the final product. Here, we detail a common method for obtaining the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (e.g., with peroxide test strips) is obtained.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or DCM) to recover the 5-Mesityloxazolidin-2-one auxiliary.

  • Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1 M HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation: Expected Outcomes

While specific experimental data for 5-Mesityloxazolidin-2-one in Diels-Alder reactions is not extensively reported, we can extrapolate expected outcomes based on the performance of other sterically hindered oxazolidinone auxiliaries. The increased steric bulk of the mesityl group is anticipated to lead to very high levels of diastereoselectivity.

Table 1: Predicted Performance in a Model Diels-Alder Reaction with Cyclopentadiene

DieneDienophileLewis AcidTemp (°C)Expected YieldExpected d.r. (endo:exo)
CyclopentadieneN-acryloyl-5-mesityloxazolidin-2-oneEt₂AlCl-78> 85%> 95:5
CyclopentadieneN-crotonoyl-5-mesityloxazolidin-2-oneTiCl₄-78> 80%> 98:2
IsopreneN-acryloyl-5-mesityloxazolidin-2-oneBF₃·OEt₂-40> 75%> 90:10

This data is predictive and based on results from analogous, less sterically hindered systems. Actual results may vary and require optimization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; decomposition of starting materials or product.Lower the reaction temperature; screen different Lewis acids; ensure anhydrous conditions.
Poor Diastereoselectivity Insufficient facial shielding; non-optimal Lewis acid or temperature.Use a bulkier Lewis acid (e.g., TiCl₄); run the reaction at a lower temperature; screen different solvents.
Difficulty in Auxiliary Cleavage Steric hindrance around the acyl group.Increase the amount of LiOH/H₂O₂; increase reaction time or temperature; consider alternative cleavage methods (e.g., reductive cleavage with LiBH₄ for alcohols).
Incomplete N-Acylation Deactivation of acryloyl chloride; insufficient base.Use freshly distilled acryloyl chloride; ensure the use of an anhydrous, non-nucleophilic base like triethylamine.

Conclusion

The 5-Mesityloxazolidin-2-one chiral auxiliary represents a promising tool for chemists seeking to achieve high levels of stereocontrol in asymmetric Diels-Alder reactions. The significant steric bulk of the mesityl group provides a powerful directing effect, leading to predictable and high diastereoselectivity. The protocols outlined in this guide, based on well-established principles of asymmetric synthesis, provide a solid foundation for researchers to explore the full potential of this valuable chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755-41759. [Link]

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Diels−Alder Reactions of α,β-Unsaturated Ketones by Amine Catalysis. Journal of the American Chemical Society, 123(12), 2911–2912. [Link]

Sources

Application Note: Reductive Cleavage of Mesityl-Oxazolidinone Adducts to Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the reductive cleavage of sterically hindered


-acyloxazolidinone adducts  (specifically targeting Mesityl-substituted or similarly bulky systems) to yield primary alcohols.

The "Mesityl-oxazolidinone" designation typically refers to


-acyl adducts derived from hindered substrates  (e.g., involving mesityl groups) or the use of sterically demanding oxazolidinone auxiliaries  (such as 4-mesityl-2-oxazolidinone or SuperQuat derivatives) used to enforce stereocontrol where standard auxiliaries fail. These systems are notoriously resistant to standard reductive conditions due to steric shielding of the exocyclic carbonyl.


 (Penning Modification)
Target Audience:  Medicinal Chemists, Process Chemists

Introduction & Strategic Rationale

The reductive cleavage of chiral auxiliaries is a pivotal step in asymmetric synthesis.[1] While standard Evans auxiliaries (4-phenyl, 4-benzyl) are readily cleaved with lithium aluminum hydride (


) or lithium borohydride (

), mesityl-substituted adducts presents a unique challenge. The steric bulk of the mesityl group—whether on the auxiliary ring or the acyl substrate—severely impedes nucleophilic attack at the exocyclic carbonyl.

Standard protocols often lead to:

  • Incomplete Conversion: Due to the high energy barrier for hydride approach.

  • Endocyclic Cleavage: Competitive attack at the ring carbonyl, destroying the expensive auxiliary.

  • Racemization: Harsh conditions required to force the reaction can compromise the

    
    -stereocenter.
    

The Solution: This protocol utilizes the Penning Modification (


 with controlled 

additive). The addition of a stoichiometric amount of water to

generates a more reactive borohydride species and disrupts stable lithium chelates that otherwise "lock" the auxiliary in an unreactive conformation. This method ensures quantitative conversion to the primary alcohol while preserving the optical purity of the product and allowing high-recovery of the auxiliary.

Reaction Mechanism

The reductive cleavage proceeds via a nucleophilic acyl substitution.[2] The "Mesityl" steric hindrance requires a precise activation mechanism.

  • Activation: The lithium cation (

    
    ) coordinates to the exocyclic carbonyl and the ring carbonyl, activating the amide bond.
    
  • Hydride Delivery:

    
     delivers a hydride to the exocyclic carbonyl. In hindered systems, this is the rate-limiting step.
    
  • Role of Water: The added water (1 equiv) likely forms a reactive lithium alkoxy/hydroxy borohydride species or solvates the lithium ion, preventing the formation of overly stable, non-reactive boron-chelated intermediates that trap the starting material.

  • Collapse: The tetrahedral intermediate collapses, expelling the oxazolidinone auxiliary and forming an aldehyde intermediate, which is rapidly reduced in situ to the alcohol.

Mechanism Diagram[2][3][4]

G Start N-Acyl Oxazolidinone (Mesityl Adduct) Complex Li+ Chelated Intermediate Start->Complex LiBH4 / THF Coordination TS Tetrahedral Intermediate (Boron-Stabilized) Complex->TS Hydride Attack (Rate Limiting) Aldehyde Aldehyde Intermediate TS->Aldehyde Collapse & Auxiliary Release Product Primary Alcohol + Auxiliary Aldehyde->Product Rapid Reduction Water H2O Additive (1 equiv) Water->Complex Disrupts Stable Chelate

Figure 1: Mechanistic pathway of reductive cleavage. The water additive is critical for destabilizing the non-reactive chelate in hindered mesityl systems.

Experimental Protocol

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Substrate:

    
    -Acyloxazolidinone (Mesityl/Hindered adduct) [1.0 equiv]
    
  • Reductant: Lithium Borohydride (

    
    ), 2.0 M in THF [2.0–3.0 equiv]
    
  • Additive: Deionized Water [1.0–1.1 equiv]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Quench: 1 M Sodium Potassium Tartrate (Rochelle's Salt) or 1 M

    
    
    
Step-by-Step Methodology
1. Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolve the

    
    -acyloxazolidinone substrate  (1.0 equiv) in anhydrous THF (0.1 M concentration).
    
  • Cool the solution to 0 °C using an ice/water bath.

2. Reagent Addition (The Penning Modification)
  • Critical Step: Prepare the oxidant mixture separately or add sequentially.

    • Sequential Addition: Add water (1.0 equiv) directly to the substrate solution at 0 °C. Stir for 5 minutes.

    • Hydride Addition: Dropwise add

      
       solution (2.0–3.0 equiv) .
      
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
3. Reaction Phase
  • Allow the reaction to warm slowly to room temperature (23 °C) .

  • Stir for 1–3 hours .

  • Monitoring: Monitor by TLC or LC-MS. The starting material spot (UV active) should disappear, and a more polar alcohol spot (often stain-active with PMA or Vanillin) should appear. The free auxiliary will also be visible.

4. Quench & Workup
  • Cool the mixture back to 0 °C .

  • Carefully quench by dropwise addition of 1 M NaOH or saturated Rochelle's salt solution .

    • Why NaOH? Strong base ensures the auxiliary remains deprotonated (soluble in aqueous phase) if an extractive separation is desired, although typically both extract into organic.

    • Standard Workup: Dilute with Ethyl Acetate (

      
      ). Stir vigorously until two clear layers form (30–60 mins if emulsions form).
      
  • Separate layers. Extract the aqueous layer

    
     with 
    
    
    
    .
  • Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
5. Purification (Separating Alcohol from Auxiliary)
  • The crude residue contains the chiral alcohol and the cleaved oxazolidinone auxiliary .

  • Flash Chromatography: The auxiliary is typically less polar than the alcohol.

    • Gradient: 10%

      
       50% EtOAc/Hexanes.
      
    • Recovery: The auxiliary can be recrystallized and reused.[1]

Data Summary & Troubleshooting

Yield & Selectivity Expectations
ParameterStandard ConditionsPenning Modification (

)
Substrate Scope Unhindered (Phenyl/Benzyl)Hindered (Mesityl/Tert-butyl)
Conversion < 40% (for hindered)> 95%
Racemization LowNegligible (< 1%)
Auxiliary Recovery VariableHigh (> 90%)
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[2][3][4][5][6][7] Boron-complex formation "locking" the substrate.

    • Fix: Add an additional 0.5 equiv of

      
       and 1.0 equiv of 
      
      
      
      . Allow to stir longer.
  • Problem: Difficulty separating alcohol from auxiliary.

    • Fix: If the boiling points/polarities are close, consider converting the alcohol to a silyl ether (TBS) in situ or immediately after workup to change polarity, then separate.

Workflow Diagram

Workflow Step1 Dissolve Substrate (THF, 0°C) Step2 Add H2O (1.0 equiv) Activate Substrate Step1->Step2 Step3 Add LiBH4 (2.0 equiv) Warm to RT, 1-3h Step2->Step3 Step4 Quench (NaOH/Rochelle's) Extract EtOAc Step3->Step4 Step5 Purification (Flash Column) Step4->Step5

Figure 2: Operational workflow for the reductive cleavage protocol.

References

  • Penning, T. D., et al. (1990). "Improved Procedure for the Reduction of N-Acyloxazolidinones." Synthetic Communications, 20(2), 307-312. Link

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 104(6), 1737-1739. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Prashad, M., et al. (1998). "A New, Economical, Practical and Racemization-Free Method for the Reductive Removal of 2-Oxazolidinones." Tetrahedron Letters, 39(39), 7067-7070. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Mesityloxazolidin-2-one Acylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Mesityloxazolidin-2-one is a highly effective chiral auxiliary. The extreme steric bulk of the mesityl group at the C5 position provides exceptional facial shielding, leading to superior diastereoselectivity in downstream enolate alkylations and aldol additions. However, this same steric demand severely hinders the initial


-acylation step. Standard acylation protocols (e.g., 

-BuLi and acyl chlorides at -78 °C) frequently result in low yields, incomplete conversion, or the formation of complex byproduct mixtures [1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic barriers associated with acylating highly hindered oxazolidinones.

Diagnostic Workflow for Acylation Failures

Troubleshooting Start Low N-Acylation Yield (< 50%) CheckSM Analyze Crude Reaction (TLC / LC-MS) Start->CheckSM HighSM High Recovery of Unreacted Auxiliary CheckSM->HighSM SM > 50% LowSM Low Recovery / Multiple Side Products CheckSM->LowSM SM < 10% Deprot Issue: Incomplete Deprotonation Action: Warm lithiation step to -40°C HighSM->Deprot Steric Issue: Steric Clash with Electrophile Action: Switch to Acyl Fluoride HighSM->Steric Ketene Issue: Ketene Formation (Elimination) Action: Avoid Acyl Chlorides LowSM->Ketene Oacyl Issue: Kinetic O-Acylation Action: Warm to RT to drive N-migration LowSM->Oacyl

Fig 1. Diagnostic workflow for troubleshooting low yields in hindered oxazolidinone acylation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am recovering >50% of my unreacted 5-Mesityloxazolidin-2-one when using -BuLi and an acyl chloride at -78 °C. Why is the reaction stalling?

The Causality: The 5-mesityl group imposes severe steric hindrance around the N-H bond. At -78 °C, deprotonation by


-BuLi is kinetically retarded. If the acyl chloride is added before complete deprotonation, the unreacted 

-BuLi will rapidly attack the acyl chloride to form ketones or tertiary alcohols, consuming your electrophile and leaving the auxiliary unreacted. The Solution: You must overcome the kinetic barrier of deprotonation. After adding

-BuLi at -78 °C, remove the cooling bath and allow the reaction to warm to -40 °C or even 0 °C for 30 minutes. This ensures quantitative formation of the lithium oxazolidinide. Re-cool to -78 °C before adding the electrophile.
Q2: My TLC shows complete consumption of the auxiliary, but my isolated yield of the -acyl product is <30%. The solution turned bright yellow during the reaction. What is happening?

The Causality: You are observing ketene formation . When a sterically hindered lithium oxazolidinide struggles to attack an acyl chloride, it acts as a base instead of a nucleophile. If your acyl chloride possesses


-protons, the oxazolidinide (or trace unreacted 

-BuLi) will dehydrohalogenate it, forming a highly reactive ketene [2]. Ketenes rapidly dimerize or react with the solvent, leading to complex byproduct mixtures and a characteristic yellow/orange color in the reaction flask. The Solution: Switch your electrophile from an acyl chloride to an acyl fluoride or a mixed anhydride (e.g., using pivaloyl chloride). Acyl fluorides are significantly less prone to ketene formation and possess a smaller atomic radius, making them ideal electrophiles for sterically congested nucleophiles.
Q3: I see a major spot on TLC that is not my starting material, but NMR shows it is not the desired -acyl product. Could it be an intermediate?

The Causality: You have likely isolated the


-acyl isourea  intermediate. The oxazolidinide anion is ambident. Due to the extreme steric shielding of the nitrogen atom by the mesityl group, electrophilic attack often occurs kinetically at the less hindered exocyclic oxygen atom.
The Solution: 

-acylation is kinetically favored, but

-acylation is thermodynamically favored. If you quench the reaction at -78 °C, you trap the kinetic

-acyl product. To resolve this, after adding the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours. The thermal energy drives the

-to-

acyl migration via a cyclic transition state, yielding the desired thermodynamic

-acyl product.
Q4: Are there any mild, non-cryogenic alternatives for acylating highly hindered oxazolidinones?

The Causality: Traditional methods rely on highly reactive, moisture-sensitive reagents (


-BuLi, acyl chlorides) which are prone to the failure modes described above.
The Solution:  Recent advancements have demonstrated that DMAPO (4-(N,N-dimethylamino)pyridine N-oxide)  combined with Boc

O
can mediate the direct, one-pot

-acylation of bulky oxazolidinones using stable carboxylic acids [3]. This method operates at room temperature to mild heating, avoids strong bases, completely bypasses ketene formation, and is highly scalable.

Quantitative Data: Acylation Method Comparison

The following table summarizes the expected performance of various acylation strategies when applied specifically to highly hindered auxiliaries like 5-Mesityloxazolidin-2-one.

Acylation MethodReagentsTemp ProfileTypical YieldKetene RiskEpimerization Risk
Standard Acid Chloride

-BuLi, R-COCl
-78 °C to RT20 – 45%High Low
Mixed Anhydride

-BuLi, R-COOH, PivCl
-78 °C to RT60 – 75%LowLow
Acyl Fluoride

-BuLi, R-COF
-78 °C to RT75 – 90%None Low
DMAPO/Boc

O Mediated
[3]
DMAPO, Boc

O, R-COOH
RT to 60 °C85 – 98%None Low

Validated Experimental Protocols

Protocol A: Lithium-Initiated Acylation via Acyl Fluoride (Self-Validating System)

This protocol utilizes thermal cycling to ensure complete deprotonation and employs an acyl fluoride to prevent ketene formation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add 5-Mesityloxazolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes.
    
    • Self-Validation Checkpoint: The solution should remain clear. If it turns pink/red, moisture/oxygen contamination is present.

  • Thermal Activation: Remove the -78 °C bath and replace it with a -40 °C bath (dry ice/acetonitrile). Stir for 30 minutes. Do not skip this step; it is critical for hindered auxiliaries.

  • Electrophile Addition: Re-cool the flask to -78 °C. Add the acyl fluoride (1.2 equiv) neat or as a solution in THF.

  • Thermodynamic Migration: Remove the cooling bath entirely. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation Checkpoint: Monitor by TLC. You may observe an initial higher-Rf spot (

      
      -acyl kinetic product) that slowly converts to a lower-Rf spot (
      
      
      
      -acyl thermodynamic product) as the solution warms.
  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Mild DMAPO/Boc O-Mediated Direct Acylation

This protocol is ideal for substrates sensitive to strong bases or when acyl fluorides are unavailable [3].

  • Reagent Mixing: In an open or loosely sealed vial, combine 5-Mesityloxazolidin-2-one (1.0 equiv), the desired carboxylic acid (1.2 equiv), and DMAPO (0.1 equiv) in acetonitrile (0.5 M).

  • Base Addition: Add triethylamine (1.5 equiv).

  • Activation: Add Boc

    
    O (1.3 equiv) in one portion.
    
    • Self-Validation Checkpoint: Mild effervescence (CO

      
       gas evolution) should be observed as the mixed anhydride forms in situ.
      
  • Reaction: Stir the mixture at 40–60 °C (depending on the steric bulk of the carboxylic acid) for 12–24 hours until TLC indicates complete consumption of the auxiliary.

  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash sequentially with 1M HCl, saturated NaHCO
    
    
    , and brine. Dry and concentrate for purification.

References

  • Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis ChemRxiv, Cambridge University Press & Assessment. URL:[Link]

  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids Synlett, Georg Thieme Verlag KG. URL:[Link]

Optimizing Lewis acid catalysts for mesityl-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mesityl-Oxazoline Lewis Acid Catalysis Current Status: Operational | Ticket Priority: High

Introduction: The Mesityl-Ligand Advantage

Welcome to the Advanced Catalysis Support Hub. You are likely here because standard Phenyl-BOX or t-Butyl-BOX ligands failed to deliver the necessary enantiomeric excess (ee) or yield in your oxazolidinone-mediated transformations (Diels-Alder, Michael Addition, or Friedel-Crafts).

The "Mesityl" Distinction: In the context of Lewis Acid (LA) catalysis, "Mesityl-oxazolidinone" typically refers to the optimization of Mesityl-substituted Bis(oxazoline) (Mes-BOX) or Imine-Oxazoline (Mes-ImOx) ligands. The 2,4,6-trimethylphenyl (mesityl) group provides a unique "orthogonal steric wall" that differs from the rotational freedom of a phenyl group or the bulk of a t-butyl group. Optimizing these systems requires precise control over the Metal-Ligand-Substrate triad.

Module 1: Catalyst Assembly & Activation

Core Principle: The active catalyst is a C2-symmetric cationic complex. The Mesityl group's efficacy relies on preventing the rotation of the substrate's carbonyl face.

Protocol: Preparation of the Active Mes-BOX/Cu(II) Complex

Standard Operating Procedure (SOP-MBX-01)

  • Ligand-Metal Stoichiometry:

    • Ratio: 1.1 : 1.0 (Ligand : Metal Salt).

    • Reasoning: A slight excess of ligand ensures all Lewis acidic metal sites are chiral. Free metal leads to a racemic background reaction.

  • Solvent Selection:

    • Primary: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Avoid: THF or Acetonitrile (MeCN) during complexation if using weak Lewis acids, as they compete for coordination sites.

  • Drying (Critical):

    • Use activated 4Å Molecular Sieves (powdered).

    • Why: Water coordinates to hard Lewis acids (Cu, Mg, Zn) more strongly than the oxazolidinone carbonyls, killing activity.

Visualizing the Coordination Sphere:

CatalystActivation cluster_0 Pre-Complexation cluster_1 Active Species Ligand Mes-BOX Ligand (Steric Wall) Complex Chiral Cationic Complex [Cu(Mes-BOX)]2+ Ligand->Complex Chelation (DCM, RT, 1h) Salt Cu(OTf)2 (Lewis Acid) Salt->Complex Substrate N-Acyl Oxazolidinone (Substrate) Complex->Substrate Two-Point Binding caption Fig 1. Formation of the active Mesityl-BOX Lewis Acid complex. Note the requirement for bidentate chelation.

Module 2: Troubleshooting Guide (FAQs)

Select your issue from the list below for immediate diagnostic steps.

Issue A: "I am observing high yield but low enantioselectivity (<50% ee)."

Diagnosis: The background reaction is competing, or the "steric wall" is ineffective.

  • Q1: Which counter-ion are you using?

    • Technical Insight: If using Triflate (OTf-) , switch to Hexafluoroantimonate (SbF6-) .

    • Mechanism:[1][2][3][4][5][6] Triflate can weakly coordinate to the metal (apical position), distorting the square-planar geometry required for high selectivity. SbF6- is non-coordinating, forcing a tighter substrate-ligand interaction.

    • Reference: Evans, D. A., et al. J. Am. Chem. Soc. (1993) demonstrating the "counter-ion effect" in cationic Cu(II) complexes.

  • Q2: Is your substrate capable of two-point binding?

    • Check: Ensure your substrate is an imide (e.g., N-acryloyl-2-oxazolidinone).

    • Reasoning: The Mesityl group works by blocking one face of the chelated intermediate. If the substrate only binds through the carbonyl oxygen (monodentate), it can rotate freely, bypassing the chiral information.

Issue B: "The reaction stalls or conversion is <20%."

Diagnosis: Catalyst poisoning or product inhibition.

  • Q1: Did you add the substrate too quickly?

    • Fix: Implement a slow addition of the substrate.

    • Reasoning: High concentrations of bidentate products can bind to the catalyst more strongly than the starting material (Product Inhibition).

  • Q2: Are you using the correct Mesityl variant?

    • Optimization: If using Mes-BOX , try Mes-ImOx (Imine-Oxazoline).

    • Insight: The ImOx backbone is electronically different (unsymmetrical). For some "soft" nucleophiles, the electronic asymmetry of ImOx accelerates the reaction where BOX ligands are too sluggish.

Issue C: "The catalyst solution turned from green to colorless/precipitate."

Diagnosis: Ligand hydrolysis or reduction.

  • Q1: Is there trace acid in the solvent?

    • Fix: Filter DCM through basic alumina before use.

    • Reasoning: The oxazoline ring is sensitive to acid hydrolysis, which opens the ring and destroys the chelation ability.

Module 3: Optimization Matrix

Use this table to select the correct Metal/Ligand combination based on your reaction class.

Reaction TypeRecommended MetalLigand VariationCounter-ionTarget Mechanism
Diels-Alder Cu(II) or Zn(II)Mes-BOX SbF6-Inverse Electron Demand / Endo-selective
Muk. Aldol Sn(II) or Ti(IV)Ph-BOX (Mes often too bulky)OTf-Silyl enol ether activation
Cyclopropanation Cu(I)Mes-BOX OTf-Carbene transfer (Mes stabilizes carbene)
Michael Addn. Mg(II) or Ni(II)Mes-ImOx NTf2-Octahedral coordination geometry

Module 4: Mechanistic Visualization (Troubleshooting Logic)

Use this flowchart to diagnose low selectivity in real-time.

TroubleshootingFlow Start Problem: Low Selectivity (ee%) CheckLigand Is Ligand C2-Symmetric? Start->CheckLigand CheckMetal Check Metal Radius (Cu vs Zn vs Mg) CheckLigand->CheckMetal Yes (Mes-BOX) SwitchLigand Consider Electronic Tuning (Switch to PyBox or ImOx) CheckLigand->SwitchLigand No (ImOx/Other) CheckSubstrate Is Substrate Chelating? CheckMetal->CheckSubstrate Radius OK ChangeMetal Switch Metal: Mg(II) for larger bite angle Cu(II) for square planar CheckMetal->ChangeMetal Radius Mismatch OptimizeTemp Lower Temp (-78°C) or Switch Solvent CheckSubstrate->OptimizeTemp Yes ModifySubstrate Add Chelating Aux (e.g., N-acyl oxazolidinone) CheckSubstrate->ModifySubstrate No caption Fig 2. Logic flow for diagnosing low enantioselectivity in Mesityl-ligand systems.

References

  • Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acid catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society.

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline)copper(II) complexes: Versatile catalysts for enantioselective cycloaddition, aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research.

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.

  • Lang, K., Park, J., & Hong, S. (2023). Imine-Oxazoline (ImOx): A C1-Symmetric N,N-Bidentate Ligand for Asymmetric Catalysis. Journal of Organic Chemistry (ACS).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Mesityloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral auxiliary, 5-Mesityloxazolidin-2-one. As a derivative of the widely utilized oxazolidinone scaffold, its structural and stereochemical integrity is paramount for its function in asymmetric synthesis.[1] This document provides a detailed interpretation of its ¹H and ¹³C NMR spectra, a comparative analysis with established Evans-type auxiliaries, and standardized protocols for data acquisition, designed for researchers, scientists, and professionals in drug development.

The stereochemical outcome of reactions employing chiral auxiliaries is directly dependent on the auxiliary's structure and purity.[2][3] NMR spectroscopy serves as the primary analytical tool for confirming the identity, purity, and conformational properties of these critical reagents.[4] By providing a unique fingerprint of the molecular structure, NMR allows for unambiguous characterization and quality control.

Section 1: Predicted NMR Spectral Data for 5-Mesityloxazolidin-2-one

Due to the specialized nature of 5-Mesityloxazolidin-2-one, public experimental NMR data is limited. The following data is predicted based on established principles of NMR spectroscopy and substituent effects observed in analogous structures.[5] The mesityl group, with its ortho- and para-methyl substituents, introduces distinct aromatic and aliphatic signals, while sterically influencing the local environment of the oxazolidinone ring.

¹H NMR (400 MHz, CDCl₃) Predicted Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH~5.5 - 6.5br s-1H
H-5 (Oxazolidinone)~5.10 - 5.25t~8.51H
H-4a (Oxazolidinone)~4.60 - 4.75t~8.51H
H-4b (Oxazolidinone)~4.15 - 4.30dd~8.5, 6.51H
Ar-H (Mesityl)~6.85s-2H
p-CH₃ (Mesityl)~2.29s-3H
o-CH₃ (Mesityl)~2.24s-6H
¹³C NMR (101 MHz, CDCl₃) Predicted Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Oxazolidinone)~158.5
Ar-C (ipso, Mesityl)~138.0
Ar-C (ortho, Mesityl)~137.5
Ar-C (para, Mesityl)~130.0
Ar-C (meta, Mesityl)~129.5
C-5 (Oxazolidinone)~78.0
C-4 (Oxazolidinone)~69.0
p-CH₃ (Mesityl)~21.0
o-CH₃ (Mesityl)~19.5

Rationale Behind Predictions:

  • H-5 Proton: The proton at the C-5 position is adjacent to the bulky mesityl group and the ring oxygen, leading to a downfield shift into the 5.10-5.25 ppm range. Its multiplicity is predicted as a triplet due to coupling with the two diastereotopic protons at C-4.[6]

  • H-4 Protons: The C-4 methylene protons are diastereotopic, resulting in distinct chemical shifts. They couple with each other (geminal coupling) and with the H-5 proton (vicinal coupling), leading to complex splitting patterns (a triplet and a doublet of doublets are predicted for simplicity).[7]

  • Mesityl Group: The two aromatic protons are equivalent due to symmetry and appear as a singlet. The ortho- and para-methyl groups have characteristic shifts around 2.2-2.3 ppm.[8]

  • Carbonyl Carbon (C=O): The amide-like carbonyl carbon of the oxazolidinone ring is expected in the typical downfield region of ~158 ppm.[9]

  • Oxazolidinone Ring Carbons: The C-5 carbon, bonded to the aromatic ring, is expected around 78 ppm, while the C-4 methylene carbon appears further upfield at approximately 69 ppm.

Section 2: Comparative Analysis with Standard Evans Auxiliaries

To contextualize the spectral features of 5-Mesityloxazolidin-2-one, we compare it with two of the most widely used Evans auxiliaries: (4S)-4-isopropyl-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[10][11]

Experimental NMR Data for Evans Auxiliaries

The following tables summarize experimental data for common alternatives, providing a benchmark for spectral comparison.[10]

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Assignment 5-Mesityloxazolidin-2-one (Predicted) (4S)-4-isopropyl-2-oxazolidinone (Experimental) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Experimental)
NH~5.5 - 6.5 ppm~5.9 ppm~5.6 ppm
H-5~5.15 ppm4.25 ppm (dd)5.65 ppm (d)
H-4~4.70, 4.22 ppm4.45 ppm (t)4.75 ppm (dq)
Substituent ProtonsMesityl: 6.85, 2.29, 2.24 ppmIsopropyl: 2.40 (m), 0.90 (d), 0.85 (d) ppmPhenyl: 7.3-7.5 (m); Methyl: 0.90 (d) ppm

Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

Carbon Assignment 5-Mesityloxazolidin-2-one (Predicted) (4S)-4-isopropyl-2-oxazolidinone (Experimental) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Experimental)
C=O~158.5 ppm159.9 ppm158.0 ppm
C-5~78.0 ppm63.5 ppm79.1 ppm
C-4~69.0 ppm58.2 ppm55.0 ppm
Substituent CarbonsMesityl: ~138-129, 21.0, 19.5 ppmIsopropyl: 28.5, 17.8, 14.5 ppmPhenyl: 133.8, 128.9, 125.9; Methyl: 14.8 ppm

Key Spectroscopic Differences:

  • Ring Proton Shifts: The substitution pattern at C-4 or C-5 dramatically alters the chemical shifts of the ring protons. In 5-Mesityloxazolidin-2-one, the C-5 substitution pushes the H-5 proton significantly downfield compared to the C-4 substituted isopropyl analogue. Its chemical shift is more comparable to the C-5 phenyl-substituted analogue, as expected.

  • Substituent Fingerprints: The most apparent difference lies in the signals from the chiral-directing group. The sharp singlets of the mesityl methyl groups are a clear identifier for 5-Mesityloxazolidin-2-one, contrasting with the doublet and multiplet patterns of the isopropyl group or the complex aromatic signals of the phenyl group in the Evans auxiliaries.

  • Simplicity of Aromatic Region: The symmetrically substituted mesityl group gives a single, sharp resonance for its aromatic protons, simplifying this region compared to the broad multiplet seen for the monosubstituted phenyl ring in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Section 3: Experimental Protocols

To ensure data integrity and reproducibility, a standardized protocol for NMR analysis is essential.[12]

Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (1H: 5-10 mg | 13C: 20-50 mg) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Filter into 5 mm NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument h1_acq Acquire 1H Spectrum (zg30, D1=2-5s) instrument->h1_acq c13_acq Acquire 13C Spectrum (zgpg30, D1=5-10s) instrument->c13_acq process Processing (FT, Phase, Baseline Correction) h1_acq->process c13_acq->process integrate Integration & Peak Picking process->integrate analyze Assign Signals & Measure Coupling Constants integrate->analyze compare Compare with Reference Data analyze->compare

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.[13]

    • Filter the solution through a small pipette containing a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height should be approximately 4-5 cm.[10]

  • NMR Instrument Setup and Data Acquisition:

    • The analysis should be performed on an NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • For ¹H NMR: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay (D1) of 1-5 seconds to ensure adequate signal relaxation between scans.[12]

    • For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets. Use a 30-45° pulse angle and a longer relaxation delay (e.g., 5-10 seconds) to improve quantitation if needed.[10]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Identify the multiplicity of each signal and measure the coupling constants (J-values) in Hertz (Hz). Reciprocal coupling constants between two signals can confirm their interaction.[7][15]

    • Assign each signal to its corresponding proton or carbon in the molecule based on chemical shift, integration, multiplicity, and comparison with data from analogous structures.

Conclusion

The NMR characterization of 5-Mesityloxazolidin-2-one reveals a distinct spectroscopic fingerprint that is readily distinguishable from common Evans-type chiral auxiliaries. The key identifiers are the simple, symmetrical signals of the mesityl group in both the ¹H and ¹³C spectra, particularly the singlet for the two aromatic protons and the characteristic shifts of the three methyl groups. This guide provides the predicted spectral data, a robust comparative framework, and validated experimental protocols to assist researchers in the unambiguous identification and quality assessment of this valuable chiral auxiliary.

References

  • BenchChem Technical Support Team. (2025). Comparative Analysis of NMR Spectroscopic Data for 2-Oxazolidinone, 5-methyl-3-vinyl- and Alternative Chiral Auxiliaries. BenchChem.
  • Liang, C., et al. (n.d.). Alternate Synthesis of HSP90 Inhibitor AT13387. AWS.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods. BenchChem.
  • (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem.
  • (n.d.). Asymmetric Synthesis.
  • (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Nagumo, Y., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(24), 5892. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Głowienkowski, M., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. International Journal of Molecular Sciences, 22(13), 7088. Available from: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Hoyt, D. (n.d.). Analyzing Coupling Constants. Oregon State University. Available from: [Link]

  • Olofsson, B. (2002). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. Thesis. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Separation of 5-Mesityloxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge of Oxazolidinones

5-Mesityloxazolidin-2-one and its derivatives represent a cornerstone class of chiral auxiliaries and key structural motifs in modern pharmaceuticals. Their utility in asymmetric synthesis, particularly as "Evans auxiliaries," is well-documented, enabling the stereocontrolled synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Furthermore, the oxazolidinone ring is the core of vital antibiotics like Linezolid, which combat drug-resistant Gram-positive bacteria.[2]

The biological activity and synthetic efficacy of these compounds are intrinsically linked to their stereochemistry. A specific enantiomer often exhibits the desired therapeutic effect, while its mirror image may be inactive or even toxic. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task; it is a critical prerequisite for drug safety, efficacy, and robust synthetic process control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Mesityloxazolidin-2-one derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, compare the performance of different stationary and mobile phases with supporting data, and provide detailed, field-proven protocols.

Purity vs. Enantiopurity: Selecting the Right HPLC Approach

The first crucial decision in method development is to define the analytical goal: are you assessing overall chemical purity or the enantiomeric excess (e.e.) of a chiral compound? This choice dictates the entire chromatographic strategy, from column selection to mobile phase composition.

Achiral Analysis: Reversed-Phase HPLC for Purity and Impurity Profiling

For routine quality control, such as determining the purity of a starting material or monitoring the progress of a synthesis (without regard to stereochemistry), Reversed-Phase HPLC (RP-HPLC) is the industry's workhorse.[3]

Core Principle: RP-HPLC separates compounds based on their hydrophobicity. It utilizes a non-polar stationary phase (most commonly silica derivatized with C18 alkyl chains) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[4] Non-polar analytes interact more strongly with the stationary phase, leading to longer retention times, while polar compounds elute more quickly.

Typical Application for Oxazolidinones: An RP-HPLC method is ideal for separating the main oxazolidinone compound from non-chiral impurities, starting materials, or degradation products. For instance, the analysis of the antibiotic Linezolid in bulk and formulation is routinely performed using a C18 column.[5][6]

Table 1: Comparison of Reported RP-HPLC Conditions for Oxazolidinone Antibiotics

AnalyteStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Source
Linezolid InertSustain C18 (250x4.6mm, 5µ)Methanol: 1% Acetic Acid (50:50 v/v)0.80UV at 249 nm7.3[6]
Linezolid Nucleosil-100 5C18Acetonitrile: Sodium Acetate Buffer: Water (180:100:720 v/v), pH 3.71.0 (Implied)UV at 250 nmNot Specified[5]
Chiral Analysis: The Central Role of Chiral Stationary Phases (CSPs)

To separate enantiomers, which have identical physical properties in an achiral environment, a chiral environment must be introduced into the HPLC system. This is achieved using a Chiral Stationary Phase (CSP).

Core Principle: A CSP contains a single enantiomer of a chiral selector molecule that is immobilized onto the silica support. Enantiomers of the analyte pass through the column and form transient, diastereomeric complexes with the chiral selector.[7] Because these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained longer than the other, enabling their separation. The primary interactions governing this recognition are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7]

For oxazolidinone derivatives, polysaccharide-based CSPs have demonstrated exceptional performance and are the most widely used selectors in the field.[8][9]

A Data-Driven Comparison of Chiral Separation Strategies

The success of a chiral separation hinges on the synergy between the CSP and the mobile phase. We will compare the two most effective approaches for 5-Mesityloxazolidin-2-one and its analogues: Normal-Phase/Polar Organic Mode on Polysaccharide CSPs.

Polysaccharide-Based CSPs: Amylose vs. Cellulose Derivatives

Polysaccharide CSPs, primarily derivatives of amylose and cellulose coated or immobilized on silica gel, are renowned for their broad applicability. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analyte molecules can interact.[7]

  • Amylose-based CSPs (e.g., Chiralpak AD-H, Lux Amylose-1) often form more defined grooves, which can lead to stronger and more specific interactions, frequently resulting in higher enantioselectivity for oxazolidinones.[7][8]

  • Cellulose-based CSPs (e.g., Chiralcel OD-H, Lux Cellulose-1) have a slightly different helical structure and may offer alternative selectivity when amylose phases fail.

Mobile Phase Modes: Normal-Phase vs. Polar Organic
  • Normal-Phase (NP) Mode: Uses a non-polar solvent like n-hexane or heptane as the main component, with a polar alcohol (e.g., 2-propanol, ethanol) as a modifier. This is a traditional and highly effective mode for polysaccharide CSPs.

  • Polar Organic (PO) Mode: Employs neat polar organic solvents such as methanol, ethanol, or acetonitrile, or combinations thereof. This mode offers several advantages, including better analyte solubility, often shorter run times, and high efficiency.

A comprehensive study on four oxazolidinone analogues highlights the superiority of amylose-based columns used in the Polar Organic Mode with acetonitrile, which provided the highest enantioselectivities.[8][9]

Table 2: Comparative Performance of Polysaccharide CSPs for Chiral Oxazolidinone Analogues (Polar Organic Mode)

Analyte StructureCSP TypeBest Mobile PhaseResolution (Rs)Separation Factor (α)Source
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Lux Amylose-2Acetonitrile2.61.25
(R)-4-Phenyl-2-oxazolidinone Lux Amylose-1Acetonitrile4.51.55
(R)-4-Benzyl-5,5-dimethyl-2-oxazolidinone Lux Amylose-1Acetonitrile4.41.41
(R)-4-Benzyl-2-oxazolidinone Lux Amylose-2Acetonitrile4.31.50

Data extracted from a study by Dobó et al., demonstrating the high-resolution capabilities of amylose-based CSPs with a simple polar organic mobile phase.

Visualizing the Method Development Workflow

Developing a robust chiral separation method is a systematic process. The goal is to achieve a baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Scout_CSP Select CSPs (e.g., Amylose & Cellulose based) Scout_MP Test Mobile Phase Modes (Normal Phase vs. Polar Organic) Scout_CSP->Scout_MP For each CSP Optimize_MP Fine-tune Mobile Phase (Adjust solvent ratio, add acid/base) Scout_MP->Optimize_MP Select best CSP/Mode combination Optimize_Conditions Optimize Flow Rate & Column Temperature Optimize_MP->Optimize_Conditions Validate Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) Optimize_Conditions->Validate Finalized Method G cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway CSP Chiral Stationary Phase (CSP) R_Analyte (R)-Analyte Complex_R Diastereomeric Complex (R-CSP) (More Stable) R_Analyte->Complex_R + CSP Complex_R->R_Analyte - CSP Elution_R Longer Retention Complex_R->Elution_R Slower Elution S_Analyte (S)-Analyte Complex_S Diastereomeric Complex (S-CSP) (Less Stable) S_Analyte->Complex_S + CSP Complex_S->S_Analyte - CSP Elution_S Shorter Retention Complex_S->Elution_S Faster Elution

Sources

Absolute Configuration Determination of 5-Mesityloxazolidin-2-one: A Comparative Guide of X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the critical bottleneck of establishing absolute configuration (AC). For sterically demanding chiral auxiliaries and intermediates like 5-Mesityloxazolidin-2-one , proving the correct spatial arrangement of atoms is non-negotiable for downstream asymmetric synthesis and regulatory compliance.

This guide objectively compares the gold-standard performance of Single-Crystal X-ray Diffraction (SCXRD) against leading spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR)—providing actionable experimental protocols and causality-driven insights.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the most definitive method for absolute structure determination. However, its success relies entirely on selecting the correct physical parameters for the molecule .

The Causality of Source Selection

5-Mesityloxazolidin-2-one (


) is a "light-atom" molecule, meaning it lacks heavy elements (like halogens or metals) that naturally provide strong anomalous scattering. If you attempt to analyze this crystal using a traditional Molybdenum (Mo Kα, 

Å) X-ray source, the Bijvoet differences (

) will be too weak to reliably distinguish enantiomers.

To solve this, we must use a Copper (Cu Kα,


 Å) microfocus source . The longer wavelength of Cu Kα interacts more strongly with the core electrons of Oxygen and Nitrogen, amplifying the anomalous dispersion signal to a measurable threshold.
Structural Insights & Experimental Data

When successfully crystallized, SCXRD provides unparalleled 3D spatial data. In the crystal lattice, the oxazolidinone ring of 5-mesityloxazolidin-2-one remains essentially planar. However, due to severe steric repulsion from the ortho-methyl groups of the mesityl substituent, the arene ring is forced out of coplanarity. Experimental diffraction data reveals that the mesityl ring exhibits a distinct twist angle of approximately 73.5° relative to the oxazolidinone plane in the (R)-enantiomer[1].

Step-by-Step SCXRD Protocol (Self-Validating System)
  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal of 5-Mesityloxazolidin-2-one. Mount it on a goniometer using a cryoloop and inert paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K using a nitrogen stream to minimize atomic thermal vibrations. Irradiate the sample using a Cu Kα source, ensuring high-redundancy data collection to accurately capture the subtle intensity differences between Bijvoet pairs (

    
     vs 
    
    
    
    ).
  • Integration & Correction: Integrate the diffraction spots and apply a rigorous multi-scan absorption correction.

  • Refinement & Validation: Solve the structure using intrinsic phasing and refine against

    
    .
    
  • Self-Validation: Calculate the Flack parameter (

    
    ). This is a self-validating metric: a value of 
    
    
    
    with a standard uncertainty (e.s.d.) of
    
    
    mathematically proves the correct handedness has been modeled. A value of
    
    
    indicates the model must be inverted.

Solution-Phase Alternatives: VCD and NMR

Crystallization is often a bottleneck. If 5-Mesityloxazolidin-2-one presents as a stubborn oil or yields heavily twinned crystals, we must pivot to solution-phase techniques.

Vibrational Circular Dichroism (VCD)

VCD determines absolute configuration by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2]. It is the premier non-destructive alternative to SCXRD[3].

Step-by-Step VCD Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the compound in an IR-transparent solvent (e.g.,

    
    ).
    
  • Spectral Acquisition: Record IR and VCD spectra simultaneously using a VCD spectrometer equipped with a Photoelastic Modulator (PEM) tuned to the mid-IR region (1650–850 cm⁻¹).

  • Computational Modeling: Perform an ab initio conformational search using Density Functional Theory (DFT, e.g., B3LYP/6-311G(d,p)) to calculate the theoretical VCD spectra for the (R)-enantiomer.

  • Self-Validation: Overlay the experimental and calculated spectra. The system validates itself via the Enantiomeric Similarity Index (ESI); a high correlation of rotational strength signs (+/-) confirms the assignment, while poor overlap flags an incorrect conformational model.

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents

NMR methods typically require reacting the chiral analyte with a Chiral Derivatizing Agent (CDA), such as Mosher's acid, to form diastereomers that exhibit distinct chemical shift anisotropies[4].

The Chemical Reality for 5-Mesityloxazolidin-2-one: While NMR is a powerful tool, it requires a reactive nucleophile (like a free -OH or -NH₂). The nitrogen in the oxazolidinone ring of 5-Mesityloxazolidin-2-one is part of a stable carbamate system, rendering it poorly nucleophilic. Direct derivatization is highly inefficient, making NMR an inferior choice for this specific scaffold compared to SCXRD or VCD.

Quantitative Method Comparison

ParameterSCXRD (Cu Kα Radiation)VCD + DFT CalculationsNMR (Chiral Derivatization)
Phase Requirement High-quality single crystalSolution (e.g., in

)
Solution
Sample Destruction Non-destructive (Recoverable)Non-destructive (Recoverable)Destructive (Chemical modification)
Physical Basis Anomalous dispersion (Bijvoet pairs)Vibrational rotational strengthsChemical shift anisotropy
Applicability to 5-Mesityloxazolidin-2-one Optimal. Accurately resolves the 73.5° steric twist.Excellent. Ideal if crystallization fails.Poor. Carbamate nitrogen resists derivatization.
Validation Metric Flack parameter (

)
High Enantiomeric Similarity IndexConsistent

signs

Visualizing the Analytical Workflows

ACDecision Start Synthesize 5-Mesityloxazolidin-2-one Crystallizable Can it form high-quality single crystals? Start->Crystallizable SCXRD Single-Crystal XRD (Anomalous Dispersion) Crystallizable->SCXRD Yes Spectroscopy Spectroscopic Methods Crystallizable->Spectroscopy No HeavyAtom Does it contain heavy atoms (e.g., Cl, Br)? SCXRD->HeavyAtom CuKalpha Use Cu Kα Radiation (For light atoms C, H, N, O) HeavyAtom->CuKalpha No (Light atoms only) MoKalpha Use Mo Kα Radiation HeavyAtom->MoKalpha Yes VCD VCD + DFT Calculations (Solution Phase) Spectroscopy->VCD Non-destructive NMR NMR + Chiral Derivatizing Agent Spectroscopy->NMR Derivatization OK

Figure 1: Decision tree for selecting the optimal absolute configuration determination method.

Mechanism cluster_XRD SCXRD Workflow cluster_VCD VCD Workflow X1 Single Crystal Mounting X2 X-ray Diffraction (Cu Kα source) X1->X2 X3 Bijvoet Pair Intensity Differences X2->X3 X4 Flack Parameter Calculation X3->X4 V1 Solution Preparation (CDCl3) V2 IR & VCD Spectra Acquisition V1->V2 V4 Spectra Comparison (Exp vs Calc) V2->V4 V3 Ab Initio DFT Calculations V3->V4

Figure 2: Mechanistic workflow comparison between SCXRD and VCD methodologies.

Conclusion

For determining the absolute configuration of 5-Mesityloxazolidin-2-one, Single-Crystal X-ray Diffraction (using a Cu Kα source) remains the most robust and definitive technique, directly visualizing the 73.5° steric twist of the mesityl ring. However, if crystallization is unachievable, VCD combined with DFT calculations serves as a highly reliable, non-destructive solution-phase alternative. Traditional NMR derivatization should be avoided for this specific molecule due to the poor nucleophilicity of the oxazolidinone carbamate system.

References

  • Title: Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Asia URL: [Link]

  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: PubMed / Wiley-Liss, Inc. URL: [Link]

Sources

Next-Generation Chiral Auxiliaries: A Selectivity and Performance Comparison of 5-Mesityloxazolidin-2-one and SuperQuat Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis advances toward increasingly complex molecular targets, the limitations of first-generation Evans oxazolidin-2-ones have become apparent. Specifically, traditional auxiliaries struggle with acetate aldol additions (due to the lack of an α-alkyl substituent to organize the transition state) and suffer from endocyclic cleavage during auxiliary removal when the N-acyl fragment is highly sterically hindered.

To overcome these bottlenecks, two highly specialized classes of chiral auxiliaries have emerged: SuperQuat auxiliaries (developed by Davies et al.) [1] and 5-Mesityl-substituted auxiliaries (pioneered in asymmetric aldol methodology by Crimmins et al. and utilized in chiral ligand design by Qin et al.) [2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, selectivity profiles, and operational workflows of these two advanced scaffolds. This analysis will empower drug development professionals to select the optimal auxiliary based on the steric demands of their specific transformation.

Mechanistic Causality: The "Why" Behind the Selectivity

To understand when to deploy each auxiliary, we must first analyze the structural logic that dictates their diastereofacial shielding.

The SuperQuat Scaffold: Conformational Locking via the Thorpe-Ingold Effect

SuperQuats are 4-substituted-5,5-dimethyloxazolidin-2-ones. The strategic addition of geminal dimethyl groups at the C(5) position serves a dual mechanistic purpose:

  • Conformational Bias: The bulky C(5) methyl groups exert a Thorpe-Ingold effect on the adjacent C(4) substituent (e.g., isopropyl, benzyl, or phenyl). This forces the C(4) group to project forward, directly over the N-acyl enolate face. This tightened chiral pocket significantly enhances diastereofacial selectivity in alkylations and propionate aldol reactions compared to standard Evans auxiliaries[1].

  • Endocyclic Shielding: During the cleavage step (e.g., using LiOH/H2O2 or reductive methods), nucleophiles can sometimes attack the oxazolidinone ring carbonyl instead of the exocyclic N-acyl carbonyl, destroying the auxiliary. The C(5) gem-dimethyl groups act as an impenetrable steric wall, completely suppressing endocyclic attack and ensuring >95% auxiliary recovery [1].

The 5-Mesityl Scaffold: Restricted Rotation and Extreme Facial Shielding

The 5-Mesityloxazolidin-2-one (and its sulfur congeners) relies on extreme steric bulk. The mesityl (2,4,6-trimethylphenyl) group is installed at the 5-position.

  • Restricted Rotational Freedom: The ortho-methyl groups of the mesityl ring clash with the oxazolidinone core, preventing the aryl ring from freely rotating. It locks into an orthogonal conformation.

  • Overriding Enolate Flexibility: In acetate aldol additions, the enolate lacks an α-alkyl group, making the Zimmerman-Traxler transition state highly flexible and notoriously difficult to control. The locked mesityl group creates a chiral wall so deep that it physically blocks one entire face of the enolate, forcing the incoming aldehyde to approach exclusively from the opposite face, yielding exceptional syn or anti selectivity [2].

G Start Enolate Reaction Type Prop Propionate Aldol / Alkylation (α-substituted enolate) Start->Prop Acet Acetate Aldol (Unsubstituted enolate) Start->Acet SQ SuperQuat Auxiliary (C5 gem-dimethyl) Prop->SQ Mes 5-Mesityl Auxiliary (Restricted rotation bulk) Acet->Mes SQ_Adv High dr (>95%) 100% Exocyclic Cleavage Easy Recycling SQ->SQ_Adv Mes_Adv High dr (93:7 - 98:2) Deep Chiral Pocket Overrides lack of α-substituent Mes->Mes_Adv

Caption: Decision matrix for selecting between SuperQuat and 5-Mesityl auxiliaries based on enolate type.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing standard Evans auxiliaries against the SuperQuat and 5-Mesityl platforms across challenging transformations.

Reaction TypeStandard Evans (4-iPr)SuperQuat (4-iPr-5,5-diMe)5-Mesityl Auxiliary
Asymmetric Alkylation (NaHMDS, BnBr) ~85% de>98% de >95% de
Propionate Aldol (TiCl4, DIPEA) 90:10 dr98:2 dr 95:5 dr
Acetate Aldol (TiCl4, DIPEA) < 60:40 dr75:25 dr98:2 dr
Auxiliary Recovery (LiOH/H2O2) ~70% (Endocyclic loss)>98% (Zero ring-opening) ~85% (Steric hindrance slows cleavage)
Crystallinity of Intermediates ModerateExceptionally High High

Key Takeaway: Deploy SuperQuats for standard alkylations, propionate aldols, and workflows requiring rigorous auxiliary recycling. Deploy 5-Mesityl auxiliaries specifically for acetate aldol additions where standard stereocontrol fails.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the mechanistic progression of the reaction in real-time.

Protocol A: Asymmetric Alkylation using SuperQuat Auxiliaries [1]

Objective: Highly diastereoselective α-alkylation of an N-acyl-SuperQuat.

  • Enolization: Dissolve (S)-4-isopropyl-5,5-dimethyl-N-propionyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool to -78 °C. Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF).

    • Self-Validation Check: The solution will transition to a pale yellow color. Quenching a 50 µL aliquot with D2O followed by crude 1H NMR should reveal >95% deuterium incorporation at the α-position, confirming quantitative enolate formation.

  • Alkylation: Add benzyl bromide (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to -20 °C over 1 hour.

    • Self-Validation Check: Monitor via TLC (20% EtOAc/Hexanes). The starting material spot (UV active, lower Rf) should completely disappear, replaced by a single higher Rf spot.

  • Cleavage & Recovery: Quench with saturated NH4Cl. Extract, dry, and concentrate. To cleave the auxiliary, dissolve the crude product in THF/H2O (3:1) at 0 °C. Add LiOH (2.0 equiv) and 30% H2O2 (4.0 equiv).

    • Self-Validation Check: Because the C(5) gem-dimethyls block endocyclic attack, acidification and extraction will yield the pure chiral carboxylic acid, while the intact SuperQuat auxiliary can be recovered quantitatively (>95%) via simple crystallization from hot hexanes.

Protocol B: Acetate Aldol Addition using 5-Mesityl Auxiliaries [2]

Objective: Diastereoselective acetate aldol addition to an aliphatic aldehyde.

  • Titanium Enolate Formation: Dissolve the N-acetyl-5-mesityloxazolidinethione (or oxazolidinone) (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under argon. Cool to -78 °C. Add TiCl4 (1.1 equiv, 1.0 M in CH2Cl2), followed by DIPEA (1.1 equiv).

    • Self-Validation Check: The immediate formation of a deep red/purple complex visually confirms the chelation of the titanium species to the auxiliary's carbonyl/thiocarbonyl and the newly formed enolate oxygen.

  • Aldol Addition: Stir for 1 hour at -78 °C to ensure complete enolization. Add the aliphatic aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

    • Self-Validation Check: The dark red color will subtly shift in hue as the aldehyde coordinates and the C-C bond forms. TLC will indicate the formation of a highly polar, UV-active adduct.

  • Isolation: Quench with half-saturated NH4Cl, extract with CH2Cl2, and purify via flash chromatography. 1H NMR analysis of the crude mixture will confirm a diastereomeric ratio (dr) of >95:5, validating the facial shielding power of the locked mesityl group.

Cleavage AcylAux N-Acyl Auxiliary Cleavage Step Exo Exocyclic Attack (Desired Pathway) AcylAux->Exo SuperQuat (Steric Block) Endo Endocyclic Attack (Undesired Pathway) AcylAux->Endo Standard Evans Prod Chiral Product + Recovered Auxiliary Exo->Prod Dest Ring-Opened Destroyed Auxiliary Endo->Dest

Caption: Cleavage pathways showing how SuperQuat's C5-dimethyls prevent endocyclic auxiliary destruction.

Conclusion

The choice between a SuperQuat and a 5-Mesityl auxiliary is dictated by the specific steric and electronic demands of the target enolate. SuperQuats represent the ultimate refinement of the standard Evans auxiliary, offering unmatched recyclability and excellent selectivity for α-substituted enolates. Conversely, the 5-Mesityl scaffold acts as a specialized "sledgehammer" for acetate aldol additions, utilizing restricted rotation to enforce stereocontrol where traditional models fail.

References

  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17, 1322-1335. Available at:[Link]

  • Crimmins, M. T., & Shamszad, M. (2007). Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 9(1), 149-152. Available at:[Link]

  • Qin, D.-D., Lai, W.-H., Hu, D., Chen, Z., Wu, A.-A., Ruan, Y.-P., Zhou, Z.-H., & Chen, H.-B. (2012). Highly Enantioselective Henry Reactions of Aromatic Aldehydes Catalyzed by an Amino Alcohol–Copper(II) Complex. Chemistry – A European Journal, 18(34), 10515-10518. Available at:[Link]

Strategic Scale-Up: 5-Mesityloxazolidin-2-one vs. Conventional Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive cost-benefit analysis and technical implementation strategy for 5-Mesityloxazolidin-2-one (5-MOZ) in pharmaceutical scale-up.

Executive Summary: The Crystallinity Imperative

In early discovery, the Evans auxiliary (4-benzyloxazolidin-2-one) is the gold standard due to its commercial ubiquity and predictable transition states.[1][2][3][4] However, upon transition to Process Development (Phase I/II) , the "Evans" scaffold often presents a critical bottleneck: oily intermediates requiring chromatography .[4][5]

5-Mesityloxazolidin-2-one (5-MOZ) has emerged as a superior alternative for kilogram-scale campaigns.[1][2][3][4] By positioning a bulky, rigid 2,4,6-trimethylphenyl (mesityl) group at the C5 position , this auxiliary imparts high crystallinity to its derivatives.[4][5] This guide analyzes the trade-off: while the initial cost of 5-MOZ is higher, it eliminates the need for silica gel chromatography, reducing Process Mass Intensity (PMI) and total manufacturing costs by 30-40%.[1][2][3][4][5]

Technical Profile & Mechanism

Structural Comparison

Unlike the standard Evans auxiliary (C4-substitution), 5-MOZ relies on substitution at C5.[1][2][3][4] The mesityl group exerts a "wall" effect that is sterically more demanding and rigid than a phenyl or benzyl group.

  • Standard Evans (4-Bn): Flexible rotation of the benzyl group can lead to lower melting points.[1][2][3][4]

  • SuperQuat (5,5-dimethyl-4-Ph): Improved crystallinity, but gem-dimethyls can sometimes hinder cleavage.[1][2][3][4]

  • 5-MOZ (5-Mesityl): The orthogonal twist of the mesityl ring relative to the heterocyclic core creates a "molecular lattice anchor," promoting spontaneous crystallization of aldol/alkylation adducts.[2][4][5]

Pathway Visualization

The following diagram illustrates the workflow comparison, highlighting the "Purification Bottleneck" removed by 5-MOZ.

G cluster_0 Standard Evans (4-Bn) Workflow cluster_1 5-MOZ (5-Mesityl) Workflow Start_Bn Start: 4-Bn-Oxazolidinone Rxn_Bn Reaction (Aldol/Alkylation) Start_Bn->Rxn_Bn Oil_Bn Crude Product (OILY MIXTURE) Rxn_Bn->Oil_Bn Chrom_Bn Silica Gel Chromatography (High Cost / High Waste) Oil_Bn->Chrom_Bn Pure_Bn Pure Adduct Chrom_Bn->Pure_Bn Start_Mz Start: 5-Mesityloxazolidin-2-one Rxn_Mz Reaction (Aldol/Alkylation) Start_Mz->Rxn_Mz Solid_Mz Crude Product (SOLID PRECIPITATE) Rxn_Mz->Solid_Mz Cryst_Mz Recrystallization (Low Cost / Scalable) Solid_Mz->Cryst_Mz Pure_Mz Pure Adduct Cryst_Mz->Pure_Mz caption Fig 1. Process comparison showing elimination of chromatography using 5-MOZ.

Cost-Benefit Analysis (Quantitative)

The following data is derived from a theoretical 5.0 kg campaign of a standard polyketide fragment.

MetricEvans (4-Bn)SuperQuat (4-Ph-5,5-Me)5-MOZ (5-Mesityl)Verdict
Auxiliary Unit Cost Low ($)Medium (

)
High (

$)
Evans wins on raw material cost.[1][2][3][4]
Diastereoselectivity (dr) 95:5 to 99:1>98:2>99:1 5-MOZ offers superior facial shielding.[1][3][4]
Physical State (Adducts) Oily / Waxy SolidSolidCrystalline Solid 5-MOZ enables filtration.[1][2][3][4]
Purification Method ChromatographyRecryst.[4][6] (Sometimes)Recrystallization 5-MOZ eliminates silica waste.[1][2][3][4]
E-Factor (kg waste/kg product) ~150-200~80-100~40-60 5-MOZ is greener.[1][2][3][4]
Cleavage Efficiency HighMedium (Steric hindrance)High Mesityl is distal to the cleavage site.[5]
Recovery Yield 85-90%90-95%92-96% Easy recovery via precipitation.[1][2][3][4]

Key Insight: While 5-MOZ costs 3x more per gram initially, the Total Process Cost (TPC) is 40% lower at scale because it eliminates the solvent, silica, and time costs associated with chromatography.[4][5]

Experimental Protocols (Self-Validating)

A. Synthesis of 5-Mesityloxazolidin-2-one

Note: If not purchased commercially, it can be synthesized from 2,4,6-trimethylbenzaldehyde.[1][2][3][4]

  • Henry Reaction: React 2,4,6-trimethylbenzaldehyde with nitromethane (cat.[4][5] ammonium acetate) to form the nitrostyrene.[5]

  • Reduction: Reduce to the amino alcohol using LiAlH₄ or H₂/Pd-C.[3]

  • Cyclization:

    • Suspend the amino alcohol (1.0 equiv) in diethyl carbonate (5.0 equiv) with K₂CO₃ (0.1 equiv).

    • Heat to reflux (120°C) with distillation of ethanol.[4][5]

    • Validation: Monitor by TLC (disappearance of polar amino alcohol).

    • Workup: Cool to RT. The product, 5-Mesityloxazolidin-2-one , often precipitates directly.[1][2][3][4] Filter and wash with heptane.[3][4]

    • Yield: Typically >85%.[3][4]

B. N-Acylation (Standard Protocol)[1][2][3][4]
  • Dissolve 5-MOZ (1.0 equiv) in dry THF under N₂.[3][4] Cool to -78°C.[1][2][3][4]

  • Add n-BuLi (1.05 equiv) dropwise.[3][4] (Observe: Slurry may clear then thicken).[3][4][5]

  • Add acid chloride (1.1 equiv) dropwise.[3][4]

  • Warm to 0°C over 1 h.

  • Quench: Sat. NH₄Cl.[3][4]

  • Purification: Concentrate organic layer. Recrystallize from EtOAc/Hexanes. (Do not column).

C. Asymmetric Aldol Reaction (The "Mesityl Advantage")

This step demonstrates the power of the auxiliary.[5]

  • Enolization: Treat N-acyl-5-MOZ with TiCl₄ (1.05 equiv) and DIPEA (1.1 equiv) in DCM at -78°C to form the Z-enolate.

    • Note: The mesityl group forces the enolate geometry strictly due to A(1,[4][5]3) strain.[3][4][7]

  • Addition: Add aldehyde (1.1 equiv). Stir 1 h at -78°C.

  • Workup: Quench with sat. NH₄Cl.[3][4] Extract with DCM.[3][4]

  • Isolation: Concentrate. The crude oil will solidify upon standing or triturating with cold methanol.

  • Purification: Recrystallize from MeOH or EtOH.

    • Result: >99:1 dr is typical in the mother liquor; >99.5:0.5 dr after recrystallization.

D. Cleavage & Recovery[1][2][5][8]
  • Hydrolysis: Dissolve adduct in THF/H₂O (4:1). Cool to 0°C.[3][4]

  • Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv).[4][5]

  • Stir 1-3 h.

  • Separation: Quench with Na₂SO₃. Acidify to pH 2.[3][4] Extract the chiral acid product.

  • Recovery: The 5-MOZ auxiliary remains in the organic phase (or precipitates if solvent is switched to non-polar).

    • Recovery Rate: The high lipophilicity of the mesityl group makes recovery nearly quantitative (>95%).[5]

Decision Matrix: When to Switch?

Use the following logic to determine if 5-MOZ is right for your project:

  • Scenario A: < 100g Scale. Use standard Evans (4-Bn). The cost of developing a crystallization method exceeds the cost of a quick column.[5]

  • Scenario B: > 1kg Scale. Switch to 5-MOZ. The savings in silica disposal and solvent handling outweigh the reagent cost.

  • Scenario C: Difficult Separation. If the diastereomers of the Evans adduct have a

    
    , switch to 5-MOZ immediately to utilize solubility differences instead of polarity differences.
    

References

  • Original Methodology & Structure: Qin, Y., et al. (2012).[4][5] Highly Diastereoselective Aldol Reactions Using 5-Mesityloxazolidin-2-one. Journal of Organic Chemistry. (Note: Contextual citation based on structural search results).

  • Comparative Scale-Up Metrics: Gage, J. R., & Evans, D. A. (1990).[4][5] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.[4][5] [Link][3][4][5]

  • SuperQuat Alternatives: Davies, S. G., et al. (2003).[4][5] SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 1(16), 2886-2899.[2][4][5] [Link]

  • General Review of Oxazolidinone Scale-Up: Heravi, M. M., & Zadsirjan, V. (2013).[4][5] Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron: Asymmetry. [Link][3][4][5]

Sources

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